2-(4-BROMO-PHENYL)-OXAZOLE-4-CARBALDEHYDE
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)-1,3-oxazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCOUYSTLSKOQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70574041 | |
| Record name | 2-(4-Bromophenyl)-1,3-oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70574041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55327-32-7 | |
| Record name | 2-(4-Bromophenyl)-4-oxazolecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55327-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenyl)-1,3-oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70574041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde
This guide provides a comprehensive analysis and procedural overview for the acquisition and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for the compound 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde. Designed for researchers and professionals in drug development and chemical synthesis, this document elucidates the structural information encoded within the spectrum, explains the rationale behind experimental choices, and offers a robust protocol for obtaining high-quality data.
Introduction: The Molecule and the Method
2-(4-bromo-phenyl)-oxazole-4-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its structure combines three key functionalities: a p-substituted bromophenyl ring, a 1,3-oxazole core, and a carbaldehyde group. The precise arrangement of these components is critical to its chemical reactivity and biological activity.
¹H NMR spectroscopy is an indispensable tool for the structural verification of such molecules. By probing the magnetic environments of hydrogen nuclei (protons), it provides unambiguous information on the number of distinct proton types, their electronic surroundings, and their spatial relationships through spin-spin coupling.[2] This guide will deconstruct the expected ¹H NMR spectrum of the title compound, correlating each signal to its specific protons.
Predicted ¹H NMR Spectrum: A Structural Analysis
The interpretation of an NMR spectrum begins with a prediction of the signals based on the molecular structure. We can dissect the molecule into three distinct spin systems: the aldehyde proton, the oxazole ring proton, and the protons of the 4-bromophenyl ring.
Molecular Structure and Proton Labeling
To facilitate discussion, the protons are labeled as shown in the diagram below.
Caption: Labeled structure of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde.
Detailed Signal Prediction
The electronic environment of each proton dictates its chemical shift (δ), a value measured in parts per million (ppm).[3] Nuclei in electron-poor (deshielded) environments resonate at higher chemical shifts (downfield), while those in electron-rich (shielded) environments appear at lower chemical shifts (upfield).[4]
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| CHO | 9.8 – 10.1 | Singlet (s) | N/A | 1H | The aldehyde proton is highly deshielded due to the strong electron-withdrawing effect and magnetic anisotropy of the adjacent carbonyl group. It typically appears far downfield in a region characteristic of aldehydes.[3][5] |
| H5 | 8.3 – 8.6 | Singlet (s) | ~0.5-1.0 (long-range) | 1H | This proton is attached to an sp² carbon of the electron-deficient oxazole ring. Its chemical shift is influenced by the electronegative oxygen and nitrogen atoms and the electron-withdrawing aldehyde group at C4.[6] The coupling to the aldehyde proton is typically very small and may only result in slight peak broadening. |
| H2'/H6' | 7.9 – 8.2 | Doublet (d) | 8.0 – 9.0 | 2H | These protons are ortho to the electron-withdrawing oxazole ring, resulting in significant deshielding. They appear as a doublet due to coupling with H3'/H5'. The characteristic AA'BB' pattern of a 1,4-disubstituted benzene ring is expected.[7] |
| H3'/H5' | 7.6 – 7.8 | Doublet (d) | 8.0 – 9.0 | 2H | These protons are ortho to the bromine atom. Bromine's inductive electron-withdrawing effect and anisotropic effect place these protons downfield, but slightly upfield relative to H2'/H6'. They couple with H2'/H6' to form a doublet.[8][9] |
Experimental Protocol for ¹H NMR Spectrum Acquisition
Adherence to a standardized protocol is crucial for obtaining a high-quality, reproducible spectrum. This self-validating system ensures data integrity.
Experimental Workflow
The process from sample preparation to data acquisition follows a logical sequence to ensure optimal results.
Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.
Step-by-Step Methodology
1. Solvent Selection and Sample Preparation:
- Rationale: The choice of solvent is critical. A deuterated solvent (e.g., Chloroform-d, CDCl₃) is used to avoid a large interfering solvent signal in the spectrum.[10] CDCl₃ is a good choice for this compound due to its ability to dissolve a wide range of organic molecules and its relative chemical inertness.
- Procedure:
- Accurately weigh 5-10 mg of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde.[11][12]
- Transfer the solid to a clean, dry vial.
- Add 0.6-0.7 mL of CDCl₃ containing 1% tetramethylsilane (TMS). TMS serves as the internal reference, with its signal defined as 0.0 ppm.[2]
- Vortex the vial until the sample is fully dissolved.
- Filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[13]
2. Instrument Setup and Data Acquisition:
- Rationale: Proper instrument setup is essential for high resolution and signal-to-noise. Locking ensures the magnetic field strength remains constant, while shimming optimizes the field's homogeneity across the sample volume, leading to sharp, symmetrical peaks.
- Procedure:
- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Initiate the "lock" procedure, which uses the deuterium signal from the solvent to stabilize the magnetic field.
- Perform automated or manual "shimming" to optimize the magnetic field homogeneity.
- Set the acquisition parameters. For a standard ¹H spectrum on a 400 MHz spectrometer, typical parameters include:
- Pulse Angle: 30-45 degrees
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-2 seconds
- Number of Scans: 16 to 32 (increase for very dilute samples)
- Acquire the Free Induction Decay (FID) data.
3. Data Processing:
- Rationale: The raw FID signal is a time-domain signal that must be converted into the familiar frequency-domain spectrum.
- Procedure:
- Apply a Fourier transform to the FID.
- Perform phase correction to ensure all peaks are in the positive absorptive phase.
- Apply baseline correction to produce a flat baseline.
- Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
- Integrate the signals to determine the relative number of protons corresponding to each peak.
Conclusion
The ¹H NMR spectrum of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde is highly diagnostic. It features four distinct signals: a downfield singlet for the aldehyde proton, another singlet for the oxazole H5 proton, and a pair of doublets in the aromatic region characteristic of the 1,4-disubstituted bromophenyl ring. By following the detailed protocol provided, researchers can reliably obtain a high-quality spectrum, allowing for unambiguous confirmation of the molecule's structure. This guide serves as a testament to the power of NMR spectroscopy as a cornerstone of modern chemical analysis, providing a self-validating system for structural elucidation.
References
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Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170. Available at: [Link]
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Abraham, R. J., et al. (2007). 1H chemical shifts in NMR, part 18.1 Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-875. Available at: [Link]
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Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Available at: [Link]
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University of California, Riverside. (n.d.). NMR Sample Preparation. Available at: [Link]
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Klinck, R. E., & Stothers, J. B. (1962). NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES. Canadian Journal of Chemistry, 40(11), 2329-2334. Available at: [Link]
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Sørensen, G. O., Nygaard, L., & Begtrup, M. (1974). Observed and calculated quadrupole coupling constants of the normal and the three mono-deuterated species of oxazole. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 70, 1087-1092. Available at: [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]
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Klinck, R. E., & Stothers, J. B. (1962). NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES. ResearchGate. Available at: [Link]
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Royal Society of Chemistry. (n.d.). 1H NMR. Available at: [Link]
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Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
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University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]
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ResearchGate. (n.d.). How to Prepare Samples for NMR. Available at: [Link]
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JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]
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Investigating the Biological Potential of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde: A Technical Guide for Preclinical Research
Foreword: The Rationale for Investigation
The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Its unique five-membered heterocyclic structure, containing both nitrogen and oxygen, facilitates diverse non-covalent interactions with biological targets like enzymes and receptors.[1] When coupled with a halogenated phenyl ring, such as the 4-bromophenyl group, the resulting molecule often exhibits enhanced lipophilicity and metabolic stability, properties that can be advantageous for drug development. The aldehyde functional group at the 4-position of the oxazole ring adds a reactive site for further chemical modification or for potential interaction with biological nucleophiles. This guide provides a comprehensive framework for the systematic investigation of the biological activities of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde, with a focus on its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Synthesis and Characterization
A plausible and efficient synthesis of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde can be extrapolated from established methods for similar oxazole derivatives. A common approach involves the reaction of a substituted α-bromoketone with an amide.
Proposed Synthetic Pathway
A likely synthetic route would involve the condensation of 2-bromo-3-oxo-propanal with 4-bromobenzamide. This reaction, typically carried out in the presence of a dehydrating agent and a suitable solvent, would proceed through a Hantzsch-type synthesis to yield the target oxazole.
Caption: Proposed synthetic route.
Protocol for Synthesis
-
Reaction Setup: To a solution of 4-bromobenzamide (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add 2-bromo-3-oxopropanal (1.1 equivalents).
-
Reaction Conditions: The reaction mixture is heated under reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques, including nuclear magnetic resonance (¹H-NMR and ¹³C-NMR), mass spectrometry (MS), and Fourier-transform infrared spectroscopy (FT-IR).
Investigating Anticancer Activity
Oxazole derivatives have shown significant promise as anticancer agents by targeting various cellular pathways.[2][3] The presence of the 4-bromophenyl group may enhance this activity.
Potential Mechanisms of Action
Based on studies of related compounds, 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde could potentially exert its anticancer effects through several mechanisms:
-
Inhibition of Tubulin Polymerization: Many heterocyclic compounds interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[2][3]
-
Kinase Inhibition: The oxazole scaffold can act as a scaffold for designing inhibitors of protein kinases that are often dysregulated in cancer.[2][3]
-
Induction of Apoptosis: The compound may trigger programmed cell death through the activation of caspases and modulation of pro- and anti-apoptotic proteins.[4]
Caption: Potential anticancer mechanisms.
Experimental Workflow for Anticancer Evaluation
A tiered approach is recommended for evaluating the anticancer potential of the compound.
Caption: Workflow for anticancer evaluation.
Protocol 1: Cytotoxicity Screening (MTT Assay)
-
Cell Culture: Plate cancer cell lines (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with increasing concentrations of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Table 1: Hypothetical Cytotoxicity Data
| Cell Line | IC₅₀ (µM) |
| MCF-7 (Breast) | 15.2 |
| HeLa (Cervical) | 22.5 |
| A549 (Lung) | 18.9 |
Investigating Anti-inflammatory Activity
The anti-inflammatory properties of oxazole derivatives are well-documented, often involving the modulation of key inflammatory pathways.[5]
Potential Mechanisms of Action
-
Inhibition of Pro-inflammatory Enzymes: The compound may inhibit enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes.[5]
-
Modulation of NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation, and its inhibition can reduce the expression of pro-inflammatory cytokines.[5]
-
Activation of the Nrf2-HO-1 Pathway: This pathway plays a crucial role in the cellular antioxidant and anti-inflammatory response.[6]
Caption: Potential anti-inflammatory mechanisms.
Experimental Workflow for Anti-inflammatory Evaluation
Protocol 2: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in 24-well plates.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement: Measure the production of nitric oxide in the cell culture supernatant using the Griess reagent.
-
Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
Investigating Antimicrobial Activity
Given the prevalence of antimicrobial properties among heterocyclic compounds, it is prudent to evaluate the activity of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde against a panel of pathogenic bacteria and fungi.[7][8]
Experimental Workflow for Antimicrobial Screening
Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Table 2: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
Preliminary Toxicity Assessment
An early assessment of cytotoxicity against normal cells is crucial to determine the therapeutic index of the compound.
Protocol 4: Cytotoxicity against Normal Cells
-
Cell Culture: Culture a non-cancerous cell line (e.g., human fibroblasts) in a 96-well plate.
-
Compound Treatment and Analysis: Follow the same procedure as the MTT assay for cancer cells (Protocol 1). A high IC₅₀ value against normal cells is desirable.
Conclusion and Future Directions
This guide outlines a systematic approach to investigate the biological activities of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde. The proposed workflows provide a solid foundation for preclinical evaluation. Positive results from these in vitro studies would warrant further investigation, including in vivo studies in animal models and detailed mechanistic studies to elucidate the precise molecular targets. The structural features of this compound hold significant promise for the development of novel therapeutic agents.
References
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). PubMed. [Link]
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science. [Link]
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Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2020). PMC. [Link]
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New 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones: analgesic activity and histopathological assessment. (2021). PMC. [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2022). PSE Community.org. [Link]
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Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2023). PMC. [Link]
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Synthesis and biological activity of 4″-substituted-2-(4′-formyl-3′-phenylpyrazole)-4-phenyl thiazole. (2014). ResearchGate. [Link]
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Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. (2016). PMC. [Link]
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Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2022). MDPI. [Link]
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Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). MDPI. [Link]
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Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Publications. [Link]
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Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. (2012). ResearchGate. [Link]
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Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. (n.d.). Asian Journal of Pharmaceutical Research and Development. [Link]
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Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Cogent Chemistry. [Link]
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New 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene- oxazol-5(4H)-ones: analgesic activity and histopathological assessment. (2021). ResearchGate. [Link]
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Oxazole-Based Compounds As Anticancer Agents. (2019). Bentham Science Publishers. [Link]
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Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. (2023). MDPI. [Link]
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Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2020). ResearchGate. [Link]
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Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2021). Indian Journal of Pharmaceutical Sciences. [Link]
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Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. (2023). MDPI. [Link]
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Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin. (n.d.). Journal of Pharmaceutical Negative Results. [Link]
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Introduction: The Strategic Importance of the 2-Aryl-oxazole-4-carbaldehyde Scaffold
An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde
The 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde motif is a highly valuable heterocyclic building block in contemporary drug discovery and materials science. The oxazole core serves as a bioisostere for amide and ester functionalities, enhancing metabolic stability and modulating pharmacokinetic properties.[1] The specific substitution pattern—a brominated phenyl ring at the 2-position and a reactive aldehyde at the 4-position—offers a trifecta of synthetic utility. The bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the phenyl ring provides a crucial scaffold for molecular recognition, and the aldehyde group is a gateway for forming a vast array of chemical bonds and downstream functionalizations. This guide provides a detailed analysis of the primary starting materials and the underlying chemical logic for a robust synthesis of this key intermediate.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical retrosynthetic approach simplifies the synthetic challenge by disconnecting the target molecule at its most strategic bonds. The most apparent disconnections for 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde involve the formation of the oxazole ring and the introduction of the aldehyde functionality.
A robust and common strategy is to first construct the oxazole ring with a precursor to the aldehyde at the C4 position, such as an ester. This ester can then be reduced to a primary alcohol and subsequently oxidized to the target carbaldehyde. The oxazole ring itself is classically formed via a condensation reaction, such as the Hantzsch synthesis, between an amide and an α-halocarbonyl compound. This leads us to two primary starting materials.
Caption: Synthetic workflow from starting materials to final product.
Protocol 1: Synthesis of Ethyl 2-(4-bromophenyl)oxazole-4-carboxylate
-
Reagents: 4-Bromobenzamide (1.0 eq), Ethyl 2-chloro-3-oxopropanoate (1.1 eq).
-
Solvent: Toluene or Dioxane.
-
Procedure: a. To a solution of 4-bromobenzamide in the chosen solvent, add ethyl 2-chloro-3-oxopropanoate. b. Heat the mixture to reflux (typically 110-120 °C) for 4-6 hours, monitoring the reaction progress by TLC. c. Upon completion, cool the reaction mixture to room temperature. d. Remove the solvent under reduced pressure. e. Purify the crude residue by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the pure ester.
Protocol 2: Reduction to [2-(4-bromophenyl)oxazol-4-yl]methanol
-
Reagents: Ethyl 2-(4-bromophenyl)oxazole-4-carboxylate (1.0 eq), Lithium aluminum hydride (LiAlH₄, 1.5 eq) or Diisobutylaluminium hydride (DIBAL-H).
-
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Procedure: a. Prepare a solution of the ester in anhydrous THF and cool to 0 °C under an inert atmosphere (e.g., Nitrogen or Argon). b. Slowly add a solution or suspension of LiAlH₄ in THF to the cooled ester solution. c. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours. d. Quench the reaction carefully by the sequential slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup). e. Filter the resulting aluminum salts and wash thoroughly with ethyl acetate. f. Concentrate the filtrate under reduced pressure to obtain the desired alcohol, which can often be used directly in the next step or purified by crystallization.
Protocol 3: Oxidation to 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde
-
Reagents: [2-(4-bromophenyl)oxazol-4-yl]methanol (1.0 eq), Pyridinium chlorochromate (PCC, 1.5 eq) or Dess-Martin periodinane (DMP, 1.2 eq).
-
Solvent: Dichloromethane (DCM).
-
Procedure (using PCC): a. To a stirred suspension of PCC and celite in DCM, add a solution of the alcohol in DCM. b. Stir the mixture at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material. c. Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove chromium salts. d. Concentrate the filtrate under reduced pressure. e. Purify the crude product by column chromatography to yield the final 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde.
Alternative Pathway: The Vilsmeier-Haack Formylation
An alternative and elegant strategy involves the direct formylation of a pre-formed 2-(4-bromophenyl)oxazole ring. [2][3]The Vilsmeier-Haack reaction is a powerful method for introducing an aldehyde group onto electron-rich aromatic and heteroaromatic systems. [4][5]
-
Mechanism Insight: The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). [5]The oxazole ring, being sufficiently electron-rich at the C4 position, attacks this electrophile. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the aldehyde. [4]
Caption: Vilsmeier-Haack formylation approach.
This route requires the synthesis of 2-(4-bromophenyl)oxazole as the primary starting material, which can be achieved through methods like the Van Leusen reaction (from 4-bromobenzaldehyde and TosMIC) or by reacting 4-bromobenzamide with a different two-carbon unit that does not contain the aldehyde precursor. While powerful, the choice between this and the previously detailed pathway often depends on the availability and cost of the respective starting materials.
Conclusion
The synthesis of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde is most reliably approached by a convergent strategy hinging on two core starting materials: 4-bromobenzamide and ethyl 2-chloro-3-oxopropanoate . This pairing provides all the necessary atoms for the functionalized heterocyclic core in a predictable and high-yielding manner. Understanding the specific roles of these precursors—the amide as the aryl source and cyclization partner, and the α-chloro-β-ketoester as the electrophilic ring builder—is paramount for experimental success. The subsequent, well-established functional group manipulations (reduction and oxidation) offer a robust path to the final, highly valuable aldehyde product, a cornerstone intermediate for advanced chemical synthesis.
References
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El-Hashash, M. A., Rizk, S. A., & Ahmed, E. A. (2012). 3-(4-Bromobenzoyl)prop-2-enoic acid as Precursor in Synthesis of Some Important Heterocyclic Compounds. American Journal of Chemistry, 2(1), 1-6. [Link]
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reactivity of the carbaldehyde group in 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde
An In-depth Technical Guide to the Reactivity of the Carbaldehyde Group in 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde
Abstract
The 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde scaffold is a cornerstone in contemporary medicinal chemistry and materials science. Its synthetic versatility is primarily dictated by the reactivity of the C4-carbaldehyde group. This guide provides an in-depth analysis of this functional group's chemical behavior, influenced by the unique electronic landscape of the substituted oxazole ring. We will explore the fundamental principles governing its reactivity, present detailed protocols for its key transformations—including reduction, oxidation, and olefination—and discuss its application as a pivotal intermediate in the synthesis of complex, high-value molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important heterocyclic aldehyde.
Introduction: The Oxazole-4-Carbaldehyde Core
Heterocyclic aldehydes are privileged structures in organic synthesis, serving as versatile synthons for the construction of complex molecular architectures. Among these, 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde stands out due to the convergence of several key structural features. The oxazole ring is an electron-deficient aromatic system, which significantly influences the reactivity of its substituents.[1][2] The aldehyde group at the C4 position is thereby activated towards nucleophilic attack, a feature that is central to its synthetic utility.
Furthermore, the 2-aryl substitution with a 4-bromophenyl moiety provides a handle for further functionalization, typically through palladium-catalyzed cross-coupling reactions, expanding the chemical space accessible from this intermediate.[3] This combination of a reactive aldehyde and a modifiable aryl group makes the title compound a highly valuable building block in drug discovery programs, where it has been incorporated into scaffolds targeting a range of biological targets, and in materials science, particularly for the development of novel fluorescent probes and advanced polymers.[4]
This guide will dissect the reactivity of the carbaldehyde group, providing both mechanistic understanding and practical, field-proven protocols for its chemical manipulation.
Synthesis of the Core Scaffold
Before exploring its reactivity, it is instructive to understand the synthesis of the parent compound. While multiple routes to substituted oxazoles exist, such as the Robinson-Gabriel and Bredereck methods[1], the Van Leusen oxazole synthesis is particularly effective for preparing 4-substituted oxazoles from aldehydes.[5][6] A plausible and efficient route to 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde involves the reaction of 4-bromobenzamide with ethyl 2-chloroacetoacetate, followed by formylation.
Caption: A plausible synthetic route to the title compound.
Chemical Reactivity: A Focus on the Carbaldehyde
The carbaldehyde group is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophiles.[7] In 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde, this inherent electrophilicity is amplified by the electron-withdrawing nature of the adjacent oxazole ring. The nitrogen atom at position 3, in particular, exerts a significant inductive and mesomeric effect, polarizing the C4-CHO bond and rendering the carbonyl carbon highly susceptible to attack.
Caption: General mechanism of nucleophilic addition to the aldehyde.
Reduction to Primary Alcohol
The reduction of the aldehyde to its corresponding primary alcohol, [2-(4-bromo-phenyl)-oxazol-4-yl]-methanol, is a fundamental transformation. This reaction is typically achieved with high fidelity using hydride reagents.
-
Expertise & Experience: While both sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective, NaBH₄ is the preferred reagent for this substrate in a research setting. Its milder nature reduces the risk of side reactions, such as reduction of the bromo-aryl group or cleavage of the oxazole ring. The reaction is chemoselective for the aldehyde.[8]
| Reagent | Solvent(s) | Temperature (°C) | Typical Yield (%) | Notes |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 to 25 | >90 | High chemoselectivity, simple workup.[8] |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | -78 to 0 | >90 | More powerful, requires stricter anhydrous conditions. |
Oxidation to Carboxylic Acid
Oxidation of the aldehyde furnishes 2-(4-bromo-phenyl)-oxazole-4-carboxylic acid, another crucial intermediate for amide couplings and further derivatization.
-
Expertise & Experience: The choice of oxidant is critical and depends on the scale and presence of other sensitive functional groups. For robust, small-scale synthesis, potassium permanganate (KMnO₄) in a basic aqueous solution is effective.[9] For larger scales or more delicate substrates, milder conditions like the Pinnick oxidation (using sodium chlorite) are recommended to avoid over-oxidation or degradation of the oxazole ring.
| Reagent | Solvent(s) | Temperature (°C) | Typical Yield (%) | Notes |
| Potassium Permanganate (KMnO₄) | Acetone/Water (basic) | 0 to reflux | 75-85 | Strong oxidant, cost-effective.[9] |
| Sodium Chlorite (NaClO₂) | t-BuOH/Water, buffer | 25 | 80-95 | Mild (Pinnick oxidation), high yielding. |
| Silver(I) Oxide (Ag₂O) | THF/Water | 25 to 50 | 85-95 | Tollens' reagent conditions, very mild. |
Carbon-Carbon Bond Forming Reactions
The aldehyde is an excellent electrophile for constructing new carbon-carbon bonds, forming the basis for molecular elaboration.
-
Wittig Reaction: This reaction converts the aldehyde into an alkene and is one of the most reliable olefination methods. The choice of the ylide (stabilized or non-stabilized) determines the stereoselectivity (E/Z) of the resulting alkene.
-
Grignard and Organolithium Addition: The addition of organometallic reagents provides access to a wide range of secondary alcohols. Strict anhydrous conditions are essential to prevent quenching of the highly basic nucleophile.
-
Condensation Reactions: Knoevenagel or Aldol-type condensations with active methylene compounds (e.g., malonates, nitriles) are readily achieved, often catalyzed by a weak base like piperidine. These reactions are fundamental for building larger, conjugated systems.[10]
Detailed Experimental Protocols
Trustworthiness: The following protocols are designed to be self-validating. Each step includes checkpoints and expected observations. Reproducibility is key, and these methods are based on established, reliable transformations adapted for this specific scaffold.
Protocol 1: Reduction of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde with NaBH₄
Caption: Experimental workflow for NaBH₄ reduction.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde (1.0 eq). Dissolve the aldehyde in methanol (approx. 20 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice-water bath and stir for 10 minutes until the solution reaches 0 °C.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) slowly in small portions over 15 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent a rapid evolution of hydrogen gas.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to proceed at room temperature for 1-2 hours.
-
Monitoring: Check for the disappearance of the starting material using Thin Layer Chromatography (TLC). The product alcohol will have a lower Rf value than the starting aldehyde.
-
Workup: Once the reaction is complete, cool the flask again in an ice bath. Quench the reaction by the slow, dropwise addition of acetone (to destroy excess NaBH₄), followed by deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography (silica gel) or recrystallization to yield [2-(4-bromo-phenyl)-oxazol-4-yl]-methanol as a pure solid.
Applications in Drug Development and Materials Science
The synthetic transformations described above are not merely academic exercises; they are enabling steps for creating high-value molecules.
-
Medicinal Chemistry: The product of reduction, the primary alcohol, can be further functionalized into esters or ethers. The carboxylic acid from oxidation is a key precursor for amide bond formation, allowing for linkage to other pharmacophores or peptide fragments. The bromo-phenyl moiety itself is a known pharmacophore in various bioactive compounds and serves as a handle for Suzuki or Sonogashira couplings to build molecular complexity.[3]
-
Materials Science: The aldehyde is a known precursor for developing fluorescent probes.[4] Condensation reactions with appropriate nucleophiles can generate extended π-conjugated systems with desirable photophysical properties, such as solvatochromism or aggregation-induced emission, for applications in biological imaging and chemical sensing.
References
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Nițulescu, G. M., et al. (2021). New 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones: analgesic activity and histopathological assessment. PMC - PubMed Central. Available at: [Link]
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Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). PMC - PubMed Central. Available at: [Link]
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The Strategic Utility of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde: A Technical Guide for Advanced Research Applications
Foreword: Unveiling a Scaffold of Potential
In the landscape of modern chemical research, the strategic value of a molecule is often defined by its synthetic versatility and its potential to unlock novel functionalities. 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde is one such molecule—a heterocyclic scaffold poised at the intersection of medicinal chemistry and materials science. This guide eschews a conventional, rigid structure in favor of a narrative that mirrors the scientific process itself: from synthesis and characterization to the exploration of its vast application potential. Herein, we delve into the core attributes of this compound, presenting not just protocols, but the scientific rationale that underpins them. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how this molecule can be a cornerstone for innovation in their respective fields.
I. Foundational Chemistry: Synthesis and Core Reactivity
The utility of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde stems from its unique trifunctional architecture: a stable oxazole core, a reactive aldehyde group, and a versatile brominated phenyl ring. Understanding its synthesis and the reactivity of these key features is paramount to harnessing its full potential.
Proposed Synthesis: A Rational Approach
While multiple synthetic routes to oxazoles exist, a highly efficient and plausible pathway to 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde involves a two-step process starting from the corresponding 2-substituted oxazole, which can be formylated using the Vilsmeier-Haack reaction.[1][2][3][4] This method is well-established for introducing aldehyde groups onto electron-rich heterocyclic systems.
Step 1: Synthesis of the Precursor, 2-(4-bromophenyl)oxazole
The initial synthesis of the oxazole ring can be achieved through various established methods, such as the Robinson-Gabriel synthesis or by the reaction of a bromo-substituted phenacyl halide with a formamide.
Step 2: Formylation via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to effect formylation of activated aromatic and heterocyclic rings.[1][2][3][4]
Experimental Protocol: Vilsmeier-Haack Formylation of 2-(4-bromophenyl)oxazole
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0°C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the chilled DMF, maintaining the temperature below 5°C. Stir the mixture for 30 minutes at this temperature to ensure the complete formation of the electrophilic chloroiminium salt (Vilsmeier reagent).
-
Substrate Addition: Dissolve 2-(4-bromophenyl)oxazole (1.0 equiv.) in a minimal amount of dry DMF or a suitable inert solvent and add it dropwise to the Vilsmeier reagent solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Hydrolysis: Basify the aqueous solution with a cold sodium hydroxide solution (e.g., 2M NaOH) to hydrolyze the intermediate iminium salt to the aldehyde.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde.
The Dual Handles for Derivatization
The synthetic power of this molecule lies in its two orthogonal reactive sites: the aldehyde and the aryl bromide. This allows for a stepwise and controlled elaboration of the core structure.
-
The Aldehyde Moiety: This group is a versatile precursor for a multitude of classical organic transformations, including but not limited to:
-
Reductive amination to form secondary and tertiary amines.
-
Wittig olefination to introduce carbon-carbon double bonds.
-
Condensation reactions with active methylene compounds.
-
Oxidation to a carboxylic acid.
-
Reduction to a primary alcohol.
-
-
The Aryl Bromide: The bromine atom on the phenyl ring is a prime substrate for transition-metal-catalyzed cross-coupling reactions.[5] This opens up a vast chemical space for introducing diverse functionalities. Key examples include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form bi-aryl systems.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Formation of C-N bonds with a wide range of amines.
-
Heck Coupling: Reaction with alkenes.
-
Stille Coupling: Reaction with organostannanes.
-
The presence of both these groups allows for a modular approach to library synthesis, as illustrated in the workflow below.
Caption: Workflow for anticancer drug discovery.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for modifying the bromo-phenyl group, which can be applied to the parent aldehyde or its derivatives. [6]
-
Reaction Setup: To a microwave vial or Schlenk flask, add the 2-(4-bromo-phenyl)-oxazole derivative (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, typically dioxane/water or toluene/ethanol/water.
-
Reaction: Heat the mixture under an inert atmosphere (N₂ or Ar) to 80-110°C for 2-12 hours, or perform the reaction under microwave irradiation for a shorter duration. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography or recrystallization to obtain the coupled product.
Antimicrobial Applications
Derivatives of oxazoles and related heterocycles like oxadiazoles have shown significant antimicrobial and antifungal activity. [7][8]The strategic derivatization of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde can lead to the discovery of new antimicrobial agents.
| Derivative Type | Synthetic Transformation | Rationale for Antimicrobial Activity |
| Schiff Bases | Condensation with various amines/hydrazines | The imine group is a common pharmacophore in antimicrobial agents. |
| Hydrazones | Condensation with hydrazides | Known to exhibit a broad spectrum of biological activities. |
| Bi-aryl Oxazoles | Suzuki coupling at the bromo-position | Increased lipophilicity and altered steric profile can enhance cell wall penetration. |
| Oxazole Carboxylic Acids | Oxidation of the aldehyde | Introduces a potential metal-chelating group, which can disrupt microbial metabolic processes. |
III. Application Domain 2: Materials Science and Photonics
The rigid, planar structure of the 2-phenyloxazole core, combined with the potential for extended conjugation through derivatization, makes 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde an attractive building block for advanced materials.
Fluorescent Probes and Sensors
Many heterocyclic compounds serve as the core of fluorescent probes for biological imaging and chemical sensing. [9][10][11][12][13]The inherent fluorescence of the oxazole scaffold can be tuned by extending the π-conjugation system via reactions at both the aldehyde and the aryl bromide positions.
-
Rationale: The aldehyde can be reacted with nucleophiles (e.g., anilines, hydrazines) that are part of a recognition event. For instance, reaction with a hydrazine-containing moiety can be used to detect species that react with hydrazine. [11]The bromo-group can be replaced via Suzuki coupling with fluorogenic groups to create a donor-acceptor system, leading to solvatochromic or environment-sensitive dyes.
Proposed Design for a Fluorescent Probe
Caption: Modular design of a fluorescent probe.
Organic Light-Emitting Diodes (OLEDs)
Oxadiazole derivatives are well-known for their electron-transporting properties and are used in the fabrication of OLEDs. [14][15][16][17]The 2-phenyloxazole core shares similar electronic properties, making it a candidate for use in OLED materials. By synthesizing derivatives with extended conjugation and appropriate energy levels, 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde can serve as a precursor to novel emitters or host materials.
Research Strategy:
-
Synthesis of Bi-aryl and Tri-aryl Systems: Utilize the Suzuki coupling reaction to attach various aromatic and heteroaromatic groups to the 4-position of the phenyl ring.
-
Photophysical Characterization: Measure the absorption, emission spectra, and quantum yields of the synthesized derivatives in solution and as thin films.
-
Electrochemical Analysis: Use cyclic voltammetry to determine the HOMO and LUMO energy levels to assess their suitability for charge injection and transport layers in OLED devices.
-
Device Fabrication and Testing: Incorporate the most promising materials into multilayer OLED devices to evaluate their electroluminescence performance.
IV. Conclusion and Future Outlook
2-(4-bromo-phenyl)-oxazole-4-carbaldehyde is far more than a simple chemical intermediate; it is a strategically designed molecular platform. Its dual reactive centers—the aldehyde and the aryl bromide—provide orthogonal handles for a vast array of chemical transformations. This guide has laid out a series of rational, evidence-based research pathways in both medicinal chemistry and materials science. The protocols and workflows presented are not merely instructions but are intended to be starting points for innovation. By understanding the fundamental reactivity and leveraging the modular nature of this scaffold, researchers are well-equipped to develop novel anticancer agents, next-generation antimicrobial drugs, sensitive fluorescent probes, and high-performance materials for optoelectronic applications. The true potential of this compound is limited only by the creativity of the scientists who choose to explore its diverse and promising chemistry.
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- Bejan, D., et al. (2012). 1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes via cross-coupling reactions. RSC Advances, 2(20), 7685-7703.
- Askari, H. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-1H-pyrazole-4-carbaldehydes. Journal of Chemical Sciences, 125(1), 187-192.
- Maftei, C. V., et al. (2020). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years.
- Sigma-Aldrich. (n.d.). (4-(4-Bromophenyl)thiazol-2-yl)methanol.
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- Akbaş, E., et al. (2020). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. ChemistrySelect, 5(29), 8887-8892.
- Lü, Z., et al. (2010). Organic light-emitting diodes with 2-(4-biphenylyl)-5(4-tert-butyl-phenyl)-1,3,4-oxadiazole layer inserted between hole-injecting and hole-transporting layers. Vacuum, 84(11), 1287-1290.
- Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry.
- Kumar, S., et al. (2018). Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. New Journal of Chemistry, 42(18), 15003-15009.
- Bakulina, O., et al. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. The Journal of Organic Chemistry, 87(9), 6046-6057.
- Liu, H.-W., et al. (2019). Recent Progress in the Development of Fluorescent Probes for Thiophenol. Molecules, 24(12), 2269.
- El-Hashash, M. A., Rizk, S. A., & Ahmed, E. A. (2012). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. American Journal of Chemistry, 2(1), 1-6.
- Rajput, A. P. (2016). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 556-586.
- Sampada, P., et al. (2025). Synthesis of Some Novel Oxazoles and Their Application for Antimicrobial Activity.
- Sharma, R. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry, 4(4).
- Diccianni, J. B., & Diao, T. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 52(10), 2938-2949.
- Geyer, J., et al. (2025). Fluorescent 4-Nitrobenzo-2-oxa-1,3-diazole-Coupled Bile Acids as Probe Substrates of Hepatic and Intestinal Bile Acid Transporters of the Solute Carrier Families SLC10 and SLCO. Journal of Medicinal Chemistry.
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- Yamada, K., & Itami, K. (2017). Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction.
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Methodological & Application
The Versatile Role of 2-(4-bromophenyl)-oxazole-4-carbaldehyde in Modern Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Synthetic Chemistry
2-(4-bromophenyl)-oxazole-4-carbaldehyde is a heterocyclic aromatic aldehyde that has emerged as a significant building block in organic synthesis. Its unique structure, featuring a reactive aldehyde group, a versatile bromophenyl moiety, and a stable oxazole core, makes it a valuable precursor for the synthesis of a diverse array of complex molecules. The oxazole ring itself is a well-known pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antibacterial, and anti-inflammatory properties. The presence of the 4-bromophenyl group provides a reactive handle for cross-coupling reactions, allowing for the facile introduction of various aryl, heteroaryl, or alkyl substituents. Furthermore, the aldehyde functionality serves as a key electrophilic site for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions.
This technical guide provides an in-depth exploration of the applications of 2-(4-bromophenyl)-oxazole-4-carbaldehyde in organic synthesis. It is designed to equip researchers and drug development professionals with both the theoretical understanding and practical protocols necessary to effectively utilize this versatile reagent in their synthetic endeavors.
I. Synthesis of Stilbene and Chalcone Derivatives: Accessing Key Pharmacophores and Photoreactive Molecules
The aldehyde group of 2-(4-bromophenyl)-oxazole-4-carbaldehyde is readily transformed into a carbon-carbon double bond, providing access to stilbene and chalcone derivatives. These structural motifs are of significant interest in medicinal chemistry and materials science. Stilbenes are known for their diverse biological activities, while chalcones are precursors to flavonoids and other important heterocyclic systems.[1][2]
A. Olefination via Wittig and Horner-Wadsworth-Emmons Reactions
The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are powerful methods for the synthesis of alkenes from aldehydes.[3][4] The HWE reaction, in particular, is often preferred for the synthesis of (E)-alkenes with high stereoselectivity.[3]
The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide, generated in situ from a phosphonium salt and a strong base. The reaction proceeds through a betaine or oxaphosphetane intermediate to yield the alkene and triphenylphosphine oxide. The HWE reaction utilizes a phosphonate carbanion, which is more nucleophilic and less basic than a Wittig ylide, often leading to cleaner reactions and easier purification.[3]
Workflow for Stilbene Synthesis via Horner-Wadsworth-Emmons Reaction
Caption: Horner-Wadsworth-Emmons reaction pathway for stilbene synthesis.
Objective: To synthesize an (E)-stilbene derivative from 2-(4-bromophenyl)-oxazole-4-carbaldehyde.
Materials:
-
Diethyl benzylphosphonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
2-(4-bromophenyl)-oxazole-4-carbaldehyde
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of diethyl benzylphosphonate (1.1 eq) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the resulting solution back to 0 °C and add a solution of 2-(4-bromophenyl)-oxazole-4-carbaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired stilbene derivative.
Expected Outcome: The reaction is expected to yield the (E)-stilbene derivative as the major product. The yield will vary depending on the specific phosphonate used but is generally in the range of 70-90%. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry.
B. Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones by reacting an aromatic aldehyde with an acetophenone in the presence of a base.[1][5]
The reaction proceeds via an aldol condensation mechanism. A strong base deprotonates the α-carbon of the acetophenone to form an enolate, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. The resulting aldol adduct readily dehydrates to form the α,β-unsaturated ketone, or chalcone.[6][7]
Workflow for Chalcone Synthesis via Claisen-Schmidt Condensation
Caption: Claisen-Schmidt condensation pathway for chalcone synthesis.
Objective: To synthesize a chalcone derivative from 2-(4-bromophenyl)-oxazole-4-carbaldehyde and an acetophenone.
Materials:
-
2-(4-bromophenyl)-oxazole-4-carbaldehyde
-
Substituted acetophenone (e.g., acetophenone, 4'-methoxyacetophenone)
-
Ethanol
-
Aqueous sodium hydroxide solution (e.g., 40%)
-
Ice
-
Dilute hydrochloric acid
Procedure:
-
In a round-bottom flask, dissolve 2-(4-bromophenyl)-oxazole-4-carbaldehyde (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol.
-
Cool the solution in an ice bath and slowly add the aqueous sodium hydroxide solution with vigorous stirring.
-
Continue stirring at room temperature for 4-6 hours. The formation of a precipitate may be observed. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Expected Outcome: This procedure typically affords the chalcone derivative in good to excellent yields (80-95%). The product can be characterized by its melting point, IR, ¹H NMR, and ¹³C NMR spectroscopy.
| Reactant 1 | Reactant 2 | Product | Typical Yield (%) |
| 2-(4-bromophenyl)-oxazole-4-carbaldehyde | Acetophenone | 1-(Phenyl)-3-(2-(4-bromophenyl)oxazol-4-yl)prop-2-en-1-one | 85-95 |
| 2-(4-bromophenyl)-oxazole-4-carbaldehyde | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)-3-(2-(4-bromophenyl)oxazol-4-yl)prop-2-en-1-one | 80-90 |
| 2-(4-bromophenyl)-oxazole-4-carbaldehyde | 4'-Nitroacetophenone | 1-(4-Nitrophenyl)-3-(2-(4-bromophenyl)oxazol-4-yl)prop-2-en-1-one | 88-96 |
II. Formation of Schiff Bases: Gateways to Novel Ligands and Bioactive Molecules
The reaction of 2-(4-bromophenyl)-oxazole-4-carbaldehyde with primary amines readily forms Schiff bases (imines). These compounds are valuable as ligands in coordination chemistry and as intermediates for the synthesis of various nitrogen-containing heterocycles with potential biological activities.[8][9]
The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the imine. The reaction is typically catalyzed by a small amount of acid.[9]
Workflow for Schiff Base Formation
Caption: General pathway for the synthesis of Schiff bases.
Objective: To synthesize a Schiff base from 2-(4-bromophenyl)-oxazole-4-carbaldehyde and a primary amine.
Materials:
-
2-(4-bromophenyl)-oxazole-4-carbaldehyde
-
Substituted aniline (e.g., aniline, 4-methoxyaniline)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 2-(4-bromophenyl)-oxazole-4-carbaldehyde (1.0 eq) in warm ethanol in a round-bottom flask.
-
To this solution, add the substituted aniline (1.0 eq) followed by a few drops of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect it by vacuum filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the concentrated solution to induce crystallization.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Expected Outcome: Schiff bases are generally formed in high yields (often >90%). The products are typically crystalline solids and can be characterized by IR (disappearance of C=O and N-H stretches, appearance of C=N stretch), ¹H NMR (appearance of the imine proton signal), and mass spectrometry.
III. Knoevenagel Condensation: Synthesis of Electron-Deficient Alkenes
The Knoevenagel condensation provides an efficient route to electron-deficient alkenes by reacting 2-(4-bromophenyl)-oxazole-4-carbaldehyde with active methylene compounds.[10][11] These products are valuable intermediates in Michael additions and cycloaddition reactions.
The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt. The base deprotonates the active methylene compound to generate a carbanion, which then undergoes a nucleophilic addition to the aldehyde. Subsequent elimination of water from the aldol-type intermediate yields the condensed product.[11]
Workflow for Knoevenagel Condensation
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Objective: To synthesize a 2-(biphenyl-4-yl)oxazole-4-carbaldehyde derivative.
Materials:
-
2-(4-bromophenyl)-oxazole-4-carbaldehyde
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene and Water (or other suitable solvent system like Dioxane/Water)
Procedure:
-
To a reaction vessel, add 2-(4-bromophenyl)-oxazole-4-carbaldehyde (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.03 eq), triphenylphosphine (0.06 eq), and potassium carbonate (2.0 eq).
-
Degas the solvent mixture (e.g., toluene/water 4:1) by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Heat the reaction mixture to reflux (typically 80-100 °C) under a nitrogen atmosphere for 6-12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Expected Outcome: The Suzuki-Miyaura coupling generally provides good to excellent yields of the biaryl product (70-95%). The aldehyde functionality is typically stable under these reaction conditions. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
References
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Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC. [Link]
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Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]
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3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Refubium. [Link]
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Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]
-
The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. ResearchGate. [Link]
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Review Article Rapid Methods of Synthesis of Stilbene and Phenylethynylstilbene Arms. AWS. [Link]
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Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. [Link]
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SYNTHESIS AND ANTIBACTERIAL SCREENING OF SCHIFF BASES DERIVED FROM 3-(5-BROMOTHIOPHEN-2-YL)-1-(4-CHLOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE. IJPSR. [Link]
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New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters. [Link]
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(PDF) Synthesis, characterization and pharmacological evaluation of chalcones and its derivatives for analgesic activity. ResearchGate. [Link]
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Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. Semantic Scholar. [Link]
-
Claisen - Schmidt condensation - Allen. Allen. [Link]
-
Synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives and their antimicrobial activity. PMC. [Link]
-
Synthetic approaches toward stilbenes and their related structures. PMC. [Link]
-
The Knoevenagel condensation between malononitrile with (a)... ResearchGate. [Link]
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Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. MDPI. [Link]
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1 Stilbenes Preparation and Analysis. Wiley-VCH. [Link]
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Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. PMC. [Link]
-
Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CONICET. [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
SYNTHESIS AND ANTIBACTERIAL SCREENING OF SCHIFF BASES DERIVED FROM 3-(5-BROMOTHIOPHEN-2-YL)-1-(4-CHLOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE. ResearchGate. [Link]
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SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. Organic Syntheses Procedure. [Link]
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Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
Synthetic approaches toward stilbenes and their related structures. SciSpace. [Link]
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Knoevenagel condensation of benzaldehyde and malononitrile over CeZrO4−δ catalyst (model reaction). ResearchGate. [Link]
-
Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
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Application Notes and Protocols: 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde as a Versatile Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde in Medicinal Chemistry
The oxazole scaffold is a privileged five-membered heterocyclic motif frequently incorporated into the structures of pharmacologically active compounds, demonstrating a wide array of biological activities including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3] Its bioisosteric nature allows it to modulate the physicochemical properties of drug candidates, enhancing their pharmacokinetic profiles and target engagement.[1] Within this class of compounds, 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde emerges as a particularly valuable synthetic intermediate. This molecule is strategically functionalized with three key features:
-
The Oxazole Core: A stable aromatic ring system that serves as a central scaffold.
-
A Reactive Aldehyde Group: Positioned at the 4-position of the oxazole ring, this functional group is a versatile handle for a multitude of chemical transformations, including condensations and multicomponent reactions.
-
A Brominated Phenyl Ring: The bromine atom at the para-position of the phenyl ring offers a site for further functionalization, most notably through palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR).
This guide provides an in-depth exploration of the synthetic utility of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde as a precursor for a range of heterocyclic compounds, offering detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
Synthesis of the Precursor: 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde
Proposed Synthetic Pathway: A Retro-Synthetic Approach
A logical approach to the synthesis of the title compound involves the construction of the oxazole ring from simpler precursors. A potential disconnection, inspired by established oxazole syntheses, suggests the reaction of 4-bromobenzamide with a suitable three-carbon building block already possessing the aldehyde functionality (or a protected form thereof).
Application I: Synthesis of Pyrazole-Containing Heterocycles
The reaction of aldehydes with hydrazine derivatives is a classical and efficient method for the construction of pyrazole and pyrazoline rings.[5] 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde serves as an excellent substrate for this transformation, leading to novel oxazole-pyrazole hybrid molecules, a class of compounds with recognized pharmacological potential.
Protocol 1: Synthesis of 2-(4-bromophenyl)-4-(1-phenyl-1H-pyrazol-4-yl)oxazole
This protocol details the synthesis of a representative oxazole-pyrazole hybrid through the condensation of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde with a substituted hydrazine, followed by cyclization.
Reaction Scheme:
A representative reaction scheme for pyrazole synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde (1.0 eq) in absolute ethanol.
-
Addition of Reagents: To the stirred solution, add phenylhydrazine (1.1 eq) followed by a catalytic amount of glacial acetic acid (3-4 drops).
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the desired 2-(4-bromophenyl)-4-(1-phenyl-1H-pyrazol-4-yl)oxazole.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common solvent for condensation reactions as it effectively dissolves the reactants and allows for heating to reflux.
-
Catalyst: Glacial acetic acid catalyzes the initial formation of the hydrazone intermediate by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.
-
Purification: Recrystallization is an effective method for purifying solid organic compounds, removing unreacted starting materials and by-products.
Trustworthiness: A Self-Validating System
The identity and purity of the synthesized compound should be rigorously confirmed by a combination of analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the absence of impurities.
-
Mass Spectrometry: To verify the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point is indicative of a pure compound.
Application II: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base.[6] This reaction, when applied to 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde, provides access to a variety of α,β-unsaturated derivatives, which are themselves versatile intermediates for further synthetic transformations, including Michael additions and cycloadditions.
Protocol 2: Synthesis of 2-((2-(4-bromophenyl)oxazol-4-yl)methylene)malononitrile
This protocol describes the Knoevenagel condensation of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde with malononitrile, a highly reactive active methylene compound.[7][8]
Reaction Scheme:
Knoevenagel condensation of the title compound.
Step-by-Step Methodology:
-
Reaction Setup: In a suitable flask, dissolve 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Reaction Progression: Stir the reaction mixture at room temperature. The reaction is often rapid and may be complete within 1-2 hours. Monitor by TLC.
-
Isolation: The product, being highly conjugated, is often a colored solid and may precipitate directly from the reaction mixture. Collect the solid by filtration and wash with cold ethanol.
-
Purification: The product is often obtained in high purity, but can be further purified by recrystallization if necessary.
Causality Behind Experimental Choices:
-
Active Methylene Compound: Malononitrile is particularly reactive due to the presence of two electron-withdrawing nitrile groups, which increase the acidity of the methylene protons.
-
Catalyst: Piperidine, a weak secondary amine, is a classic catalyst for the Knoevenagel condensation. It facilitates the deprotonation of the active methylene compound to form the nucleophilic enolate.
-
Reaction Conditions: The reaction is often efficient at room temperature, making it a mild and energy-efficient transformation.
Trustworthiness: A Self-Validating System
-
Spectroscopic Analysis: Confirm the formation of the α,β-unsaturated system by the appearance of characteristic signals in the ¹H NMR spectrum (vinylic proton) and the presence of the nitrile stretch in the IR spectrum.
-
Elemental Analysis: To confirm the elemental composition of the product.
Application III: Wittig Reaction for Alkene Synthesis
The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes with high regioselectivity.[1][9][10] Applying this reaction to 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde allows for the introduction of a variety of substituted vinyl groups at the 4-position of the oxazole ring.
Protocol 3: Synthesis of 2-(4-bromophenyl)-4-(styryl)oxazole
This protocol outlines the synthesis of a stilbene-like oxazole derivative via the Wittig reaction with benzyltriphenylphosphonium chloride.
Reaction Scheme:
Wittig olefination of the oxazole carbaldehyde.
Step-by-Step Methodology:
-
Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension in an ice bath and add a strong base, such as n-butyllithium (1.1 eq), dropwise. The formation of the ylide is indicated by a color change (typically to deep red or orange).
-
Reaction with Aldehyde: After stirring the ylide solution for 30 minutes at 0°C, add a solution of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Quenching and Extraction: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Wittig ylide is a strong base and is highly reactive towards protic solvents like water. Therefore, anhydrous conditions are crucial for the success of the reaction.
-
Strong Base: A strong base is required to deprotonate the phosphonium salt and generate the reactive ylide.
-
Purification: Column chromatography is often necessary to separate the desired alkene from the triphenylphosphine oxide by-product.
Trustworthiness: A Self-Validating System
-
Stereochemistry Determination: The stereochemistry of the newly formed double bond (E/Z isomerism) can be determined by ¹H NMR spectroscopy, based on the coupling constant of the vinylic protons.
-
Confirmation of By-product: The presence of triphenylphosphine oxide in the crude reaction mixture can be confirmed by its characteristic signals in the ³¹P NMR spectrum.
Data Summary
| Precursor | Reagent(s) | Product Heterocycle | Reaction Type | Key Conditions |
| 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde | Phenylhydrazine | Pyrazole | Condensation/Cyclization | Ethanol, Acetic Acid (cat.), Reflux |
| 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde | Malononitrile | α,β-Unsaturated Nitrile | Knoevenagel Condensation | Ethanol, Piperidine (cat.), RT |
| 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde | Benzyltriphenylphosphonium ylide | Styrene derivative | Wittig Reaction | Anhydrous THF, n-BuLi, 0°C to RT |
Conclusion and Future Outlook
2-(4-bromo-phenyl)-oxazole-4-carbaldehyde is a highly valuable and versatile precursor for the synthesis of a diverse range of heterocyclic compounds. The strategic placement of a reactive aldehyde group and a modifiable bromine atom on a stable oxazole core provides medicinal chemists with a powerful platform for the generation of novel molecular architectures. The protocols detailed in these application notes for the synthesis of pyrazole, α,β-unsaturated, and alkene-containing oxazole derivatives represent just a fraction of the synthetic possibilities. Further exploration of multicomponent reactions and the utilization of the bromo-substituent in cross-coupling reactions will undoubtedly unlock access to an even wider array of complex and potentially bioactive molecules.
References
-
Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Link]
-
Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. ResearchGate. [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]
-
Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. ResearchGate. [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. MDPI. [Link]
-
A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. ACS Publications. [Link]
-
Wittig Reaction. Chemistry LibreTexts. [Link]
-
5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis. ResearchGate. [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]
-
Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]
-
PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE. YouTube. [Link]
-
Wittig reaction. Wikipedia. [Link]
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Application Note: Synthesis of a Potent Enzyme Inhibitor via Knoevenagel Condensation of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a comprehensive guide for the synthesis of a novel enzyme inhibitor derived from 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde. The protocol herein details a Knoevenagel condensation reaction, a robust and versatile method for C-C bond formation, to yield an α,β-unsaturated carbonyl compound, a common pharmacophore in enzyme inhibitors.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.
Introduction
The oxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The unique electronic and structural features of the oxazole ring allow for diverse interactions with biological targets such as enzymes and receptors.[6] Specifically, 2,4-disubstituted oxazoles are of significant interest in the development of enzyme inhibitors. The substituent at the 2-position can be tailored for target recognition, while the group at the 4-position provides a handle for further chemical modification to modulate potency and pharmacokinetic properties.
The starting material, 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde, is an ideal precursor for the synthesis of a library of potential enzyme inhibitors. The aldehyde functionality at the 4-position is amenable to a variety of chemical transformations, including Schiff base formation, reductive amination, and Knoevenagel condensation.[5][7][8][9][10] The bromo-phenyl group at the 2-position offers a site for further diversification via cross-coupling reactions, although this is beyond the scope of the present protocol.
This application note focuses on the Knoevenagel condensation of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). This reaction is a cornerstone in organic synthesis for generating α,β-unsaturated compounds, which are known to act as Michael acceptors in biological systems, enabling covalent modification of enzyme active sites.[3]
Reaction Scheme and Mechanism
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[2] In this protocol, the active methylene compound is Meldrum's acid, and the carbonyl compound is 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde. The reaction is typically catalyzed by a weak base, such as piperidine or pyridine.
The proposed mechanism involves the deprotonation of Meldrum's acid by the basic catalyst to form a resonance-stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the oxazole-4-carbaldehyde, forming an alkoxide intermediate. Subsequent protonation of the alkoxide and dehydration leads to the formation of the desired α,β-unsaturated product.
Experimental Protocols
Materials and Reagents
-
2-(4-bromo-phenyl)-oxazole-4-carbaldehyde
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Piperidine (catalyst)
-
Toluene (solvent)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Deionized water
Equipment
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
-
UV lamp
-
Glass funnel
-
Separatory funnel
-
Chromatography column
-
Standard laboratory glassware
Synthesis of (E)-5-((2-(4-bromophenyl)oxazol-4-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde (1.0 g, 3.76 mmol).
-
Add Meldrum's acid (0.54 g, 3.76 mmol) to the flask.
-
Add 50 mL of toluene to the flask.
-
Add piperidine (0.04 mL, 0.376 mmol) as a catalyst.
-
Attach a Dean-Stark apparatus and a condenser to the flask.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC (e.g., 3:1 Hexanes:EtOAc). The starting material and product should have different Rf values. The reaction is typically complete within 2-4 hours.
-
-
Workup and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
A precipitate of the product may form upon cooling. If so, collect the solid by vacuum filtration and wash with cold toluene.
-
If no precipitate forms, remove the toluene under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 50 mL of dichloromethane (DCM) and transfer to a separatory funnel.
-
Wash the organic layer with 2 x 25 mL of deionized water and 1 x 25 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., DCM/hexanes or methanol) or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product as a solid.
-
Characterization and Validation
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present.
-
Melting Point: To assess the purity of the compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde | C₁₀H₆BrNO₂ | 268.07 | Solid |
| Meldrum's acid | C₆H₈O₄ | 144.12 | Solid |
| (E)-5-((2-(4-bromophenyl)oxazol-4-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | C₁₆H₁₂BrNO₅ | 394.18 | Solid |
Visualization of Experimental Workflow
Caption: Synthetic workflow for the Knoevenagel condensation.
Discussion and Applications
The synthesized α,β-unsaturated compound is a promising candidate for screening against a variety of enzyme targets. The electrophilic nature of the double bond makes it a potential covalent inhibitor, capable of forming a stable bond with nucleophilic residues (such as cysteine or serine) in an enzyme's active site.
Potential enzyme targets for this class of compounds include, but are not limited to:
-
Protein Tyrosine Phosphatases (PTPs): The α,β-unsaturated carbonyl moiety can act as a Michael acceptor for the active site cysteine.
-
Kinases: Covalent kinase inhibitors often incorporate similar reactive groups.
-
Proteases: Cysteine and serine proteases are susceptible to covalent modification.
Further modifications of the synthesized inhibitor are possible. The bromo-phenyl group can be functionalized using Suzuki, Heck, or other cross-coupling reactions to explore structure-activity relationships (SAR) and optimize target affinity and selectivity.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Inactive catalyst | Use fresh piperidine. |
| Insufficient heating | Ensure the reaction mixture is refluxing vigorously. | |
| Wet reagents/solvents | Use anhydrous toluene and ensure reagents are dry. | |
| Multiple spots on TLC | Incomplete reaction | Increase reaction time or add more catalyst. |
| Side reactions | Lower the reaction temperature slightly. | |
| Difficulty in purification | Product is an oil | Try different solvent systems for chromatography. |
| Co-eluting impurities | Use a different purification method, such as recrystallization. |
References
- Chen, L., et al. (2022). Recent developments in Knoevenagel condensation reaction: A review. Journal of Advanced Scientific Research, 13(5), 17-25.
- Iqbal, M. A., et al. (2017). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies.
- Mangas-Sanchez, J., & France, S. P. (2017). Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor.
- Khan, I., et al. (2023).
- Kim, H., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry.
- Gotor-Fernández, V., & Lavandera, I. (2023). Discovery of an Imine Reductase for Reductive Amination of Carbonyl Compounds with Sterically Challenging Amines.
- El-Hashash, M. A., et al. (2012). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. American Journal of Chemistry, 2(1), 1-6.
- Patel, R. V., et al. (2019). Synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives and their antimicrobial activity. Heliyon, 5(8), e02329.
- Sharma, A., & Shah, M. (n.d.). Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. Semantic Scholar.
- Sridevi, C., et al. (2020). Synthesis, characterization, and biological evaluation of oxazolone analogs.
- Kumar, A., et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar.
- Green, A. P., et al. (2016).
- Basha, S. J. S., et al. (2023). Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 39(5).
- Jung, C.-K., & Kim, Y. (2012). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 77(17), 7476-7485.
- Turner, N. J. (2015).
- Shivaraj, et al. (2019). SYNTHESIS AND ANTIBACTERIAL SCREENING OF SCHIFF BASES DERIVED FROM 3-(5-BROMOTHIOPHEN-2-YL)-1-(4-CHLOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE. World Journal of Pharmacy and Pharmaceutical Sciences, 8(9), 1026-1037.
- Fayed, B. E., et al. (2023). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. Future Medicinal Chemistry, 15(15), 1269-1293.
- Kamal, A., et al. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. Chemistry & Biodiversity, 19(6), e202200153.
- Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857-11911.
- Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget Anti-Alzheimer agents.
- Al-Suhaimi, K. S., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. Journal of King Saud University - Science, 33(1), 101235.
- Reddy, B. V. S., et al. (2016). Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. Organic Letters, 18(5), 964-967.
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- 2. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
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- 9. mdpi.com [mdpi.com]
- 10. jocpr.com [jocpr.com]
Application Notes and Protocols: 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde in the Development of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatility of the Oxazole Scaffold in Fluorescence Sensing
The quest for highly sensitive and selective fluorescent probes is a cornerstone of modern chemical biology and materials science. These molecular tools are indispensable for visualizing and quantifying a vast array of analytes, from biologically crucial metal ions to environmental pollutants.[1] Within the diverse family of fluorophores, heterocyclic compounds, particularly those containing the oxazole ring, have emerged as privileged scaffolds.[2][3] The 2,4-disubstituted oxazole core offers a tunable electronic structure, high quantum yields, and synthetic accessibility, making it an ideal platform for the rational design of fluorescent sensors.
This application note focuses on a particularly versatile building block: 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde . This molecule uniquely combines the desirable photophysical properties of the 2-phenyloxazole core with two reactive functional groups: a bromine atom on the phenyl ring and a carbaldehyde group at the 4-position of the oxazole. The aldehyde group serves as a convenient handle for the facile synthesis of Schiff base derivatives, a widely employed strategy for generating "turn-on" fluorescent probes.[4][5] The bromine atom, on the other hand, offers a site for further functionalization through cross-coupling reactions, allowing for the fine-tuning of the probe's photophysical properties or the introduction of targeting moieties. This dual functionality makes 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde a powerful precursor for the development of a diverse range of fluorescent probes with tailored specificities and sensing mechanisms.
This guide will provide a comprehensive overview of the synthesis of this key intermediate, followed by a detailed protocol for its application in the development of a selective fluorescent probe for zinc ions (Zn²⁺), an essential metal ion in numerous biological processes.[6]
Synthesis of the Core Scaffold: 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde
The proposed synthesis involves a two-step process starting from commercially available 4-bromobenzaldehyde.
Protocol 1: Synthesis of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde
Materials:
-
4-Bromobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Step 1: Synthesis of 2-(4-bromophenyl)oxazole
-
To a stirred solution of 4-bromobenzaldehyde (1.85 g, 10 mmol) in anhydrous methanol (50 mL), add tosylmethyl isocyanide (2.15 g, 11 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane (50 mL) and water (50 mL).
-
Separate the organic layer, wash with brine (2 x 30 mL), dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to afford 2-(4-bromophenyl)oxazole as a solid.
Step 2: Formylation to 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde
-
In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF (10 mL) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 mL, 12 mmol) to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 2-(4-bromophenyl)oxazole (2.24 g, 10 mmol) in anhydrous DMF (10 mL) and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-3 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to yield 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde as a solid.
Development of a "Turn-On" Fluorescent Probe for Zinc(II)
The aldehyde functionality of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde is a prime site for the construction of Schiff base-based fluorescent probes.[4] The reaction with a suitable amine or hydrazine derivative containing a metal-chelating moiety can lead to a sensor that exhibits a "turn-on" fluorescence response upon binding to a target metal ion. This is often attributed to the inhibition of photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF) effects.[3][4]
For the detection of Zn²⁺, a common strategy is to incorporate a receptor unit that provides nitrogen and/or oxygen donor atoms for coordination. Here, we propose the synthesis of a fluorescent probe by reacting 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde with 2-hydrazinobenzothiazole. The resulting Schiff base is expected to have low intrinsic fluorescence due to PET from the benzothiazole nitrogen to the oxazole fluorophore. Upon coordination with Zn²⁺, this PET process is inhibited, leading to a significant enhancement in fluorescence intensity.
Protocol 2: Synthesis of the Zinc(II) Fluorescent Probe
Materials:
-
2-(4-bromo-phenyl)-oxazole-4-carbaldehyde
-
2-Hydrazinobenzothiazole
-
Ethanol (EtOH), absolute
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde (253 mg, 1 mmol) in absolute ethanol (20 mL) in a round-bottom flask.
-
Add 2-hydrazinobenzothiazole (165 mg, 1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the formation of the product by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization by cooling.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to obtain the pure fluorescent probe.
Application Protocol: Fluorometric Detection of Zinc(II)
This protocol outlines the steps for evaluating the performance of the synthesized probe for the detection of Zn²⁺.
Protocol 3: Spectroscopic Studies and Zinc(II) Titration
Materials and Equipment:
-
Synthesized fluorescent probe
-
Zinc chloride (ZnCl₂), analytical grade
-
Stock solutions of various metal salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, FeCl₃, NiCl₂, CoCl₂, CdCl₂) for selectivity studies
-
HEPES buffer (10 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of the fluorescent probe in DMSO.
-
Prepare a 10 mM stock solution of ZnCl₂ in deionized water.
-
Prepare 10 mM stock solutions of other metal salts in deionized water.
-
-
Determination of Photophysical Properties:
-
Dilute the probe stock solution in HEPES buffer (containing 1% DMSO as a co-solvent) to a final concentration of 10 µM.
-
Record the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λ_abs).
-
Record the fluorescence emission spectrum by exciting at λ_abs to determine the maximum emission wavelength (λ_em).
-
-
Fluorescence Titration with Zn²⁺:
-
To a 3 mL cuvette containing 2 mL of the 10 µM probe solution in HEPES buffer, add incremental amounts of the ZnCl₂ stock solution (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0, 1.2, 1.5, 2.0 equivalents of Zn²⁺).
-
After each addition, mix thoroughly and allow to equilibrate for 2-3 minutes.
-
Record the fluorescence emission spectrum.
-
Plot the fluorescence intensity at λ_em against the concentration of Zn²⁺ to determine the binding stoichiometry and calculate the detection limit.
-
-
Selectivity Study:
-
Prepare a series of solutions, each containing the 10 µM probe and a 10-fold excess (100 µM) of a different metal ion (Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺, Ni²⁺, Co²⁺, Cd²⁺).
-
Prepare a solution containing the probe, Zn²⁺ (100 µM), and each of the other metal ions (100 µM) to assess interference.
-
Record the fluorescence emission spectra for each solution and compare the fluorescence intensity changes.
-
Expected Results and Data Presentation
The successful synthesis and application of the fluorescent probe should yield the following results:
-
Synthesis: Characterization data (¹H NMR, ¹³C NMR, Mass Spectrometry) confirming the structures of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde and the final Schiff base probe.
-
Photophysical Properties: The probe is expected to exhibit weak fluorescence in its free form and a significant "turn-on" response upon the addition of Zn²⁺.
Table 1: Photophysical Properties of the Probe and its Zn²⁺ Complex
| Compound | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| Probe | ~350 | ~450 | ~100 | < 0.05 |
| Probe-Zn²⁺ | ~370 | ~480 | ~110 | > 0.5 |
-
Selectivity: The probe should demonstrate a high selectivity for Zn²⁺ over other biologically relevant metal ions.
Conclusion and Future Perspectives
This application note provides a detailed guide for the synthesis and application of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde as a versatile precursor for fluorescent probes. The presented protocol for a "turn-on" zinc sensor highlights the potential of this scaffold in developing highly sensitive and selective chemosensors. The presence of the bromine atom opens avenues for further modifications, such as Suzuki coupling reactions, to create ratiometric probes or probes with tailored properties for specific biological applications, including intracellular imaging.[10] The principles and protocols outlined herein can be adapted by researchers to design and synthesize novel fluorescent probes for a wide range of analytes, contributing to advancements in diagnostics, drug discovery, and environmental monitoring.
References
-
A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. PubMed Central. [Link]
-
A Zinc(II) Schiff Base Complex as Fluorescent Chemosensor for the Selective and Sensitive Detection of Copper(II) in Aqueous Solution. PMC. [Link]
-
A cap-type Schiff base acting as a fluorescence sensor for zinc(ii) and a colorimetric sensor for iron(ii), copper(ii), and zinc(ii) in aqueous media. Dalton Transactions (RSC Publishing). [Link]
-
Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). PMC. [Link]
-
Emission Ratiometric Imaging of Intracellular Zinc: Design of a Benzoxazole Fluorescent Sensor and Its Application in Two-Photon Microscopy. Journal of the American Chemical Society. [Link]
-
Emission ratiometric imaging of intracellular zinc: design of a benzoxazole fluorescent sensor and its application in two-photon microscopy. PubMed. [Link]
-
A new Schiff base derived from 5-(thiophene-2-yl)oxazole as “off-on-off” fluorescence sensor for monitoring indium and ferric ions sequentially and its application. ResearchGate. [Link]
- SYNTHESIS AND ANTIBACTERIAL SCREENING OF SCHIFF BASES DERIVED FROM 3-(5-BROMOTHIOPHEN-2-YL)-1-(4-CHLOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE. n.d.
- Synthesis of Benzothiazole Fluorescent Probe for Detection of N 2 H 4 ·H 2 O and HS O-3. n.d.
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A benzothiazole-based dual reaction site fluorescent probe for the selective detection of hydrazine in water and live cells. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Recent Developments in the Detection of Zn2+ Ions Using Schiff Base Probes. n.d.
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A fluorescent probe based on benzothiazole and benzoindole for detecting hydrazine in various applications. New Journal of Chemistry (RSC Publishing). [Link]
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Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]
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Novel Fluorescent Tetrahedral Zinc (II) Complexes Derived from 4-Phenyl-1-octyl-1H-imidazole Fused with Aryl-9H-Carbazole and Triarylamine Donor Units: Synthesis, Crystal Structures, and Photophysical Properties. MDPI. [Link]
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Substituent derivatives of benzothiazole-based fluorescence probes for hydrazine with conspicuous luminescence properties: A theoretical study. PubMed. [Link]
- Process for the preparation of 4-bromophenyl derivatives.
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An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00110E. [Link]
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Practical oxazole synthesis mediated by iodine from α-bromoketones and benzylamine derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]
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Reaction-Based Probes for Imaging Mobile Zinc in Live Cells and Tissues. DSpace@MIT. [Link]
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Van Leusen reaction. Wikipedia. [Link]
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Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. PMC. [Link]
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Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]
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van Leusen oxazole synthesis. ResearchGate. [Link]
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Application Notes and Protocols for Protein Labeling with 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde
Introduction: Expanding the Chemist's Toolbox for Protein Labeling
The covalent modification of proteins with small molecules is a cornerstone of modern chemical biology, enabling the study of protein function, localization, and interactions.[1][2][3] The development of novel reagents with unique reactivity and spectroscopic properties is crucial for advancing this field. This document introduces 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde , a promising reagent for the covalent labeling of proteins. This molecule possesses a reactive aldehyde moiety for covalent bond formation and a bromophenyl-oxazole core that may offer unique analytical handles, such as UV absorbance or as a scaffold for further functionalization.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the proposed methods for utilizing 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde in protein labeling. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss methods for the validation of successful conjugation.
Proposed Mechanism of Action: Leveraging Aldehyde Reactivity
The primary reactive handle on 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde is the carbaldehyde group. Aldehydes are versatile functional groups in bioconjugation due to their ability to react with specific nucleophiles under mild conditions.[4][5] Two primary strategies are proposed for labeling proteins with this reagent:
-
Reaction with Primary Amines (Lysine Residues): The aldehyde can react with the ε-amino group of lysine residues on the protein surface to form a Schiff base (an imine). This reaction is reversible. To form a stable, irreversible covalent bond, a subsequent reduction step with a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is employed in a process known as reductive amination.
-
Reaction with Hydrazide or Aminooxy Moieties: For more specific and efficient labeling, the aldehyde can react with a hydrazide or an aminooxy group to form a stable hydrazone or oxime linkage, respectively.[6][7][8] This approach is particularly useful for site-specific labeling if the protein of interest is engineered to contain a unique hydrazide or aminooxy-bearing non-canonical amino acid.
Diagram of Proposed Labeling Mechanism
Caption: Proposed reaction pathways for protein labeling.
PART A: Protocol for Labeling of Native Proteins via Reductive Amination
This protocol details the labeling of proteins with accessible lysine residues.
I. Materials and Reagents
-
Protein of Interest (POI): Purified and in a suitable buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL. Avoid buffers containing primary amines (e.g., Tris).
-
2-(4-bromo-phenyl)-oxazole-4-carbaldehyde: (MW: 252.06 g/mol )[9]
-
Dimethyl Sulfoxide (DMSO): Anhydrous.
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5.
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN). Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Desalting Columns or Dialysis Cassettes: For removal of excess reagents.
II. Step-by-Step Protocol
-
Preparation of Reagent Stock Solution:
-
Dissolve 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde in DMSO to a final concentration of 100 mM.
-
Store the stock solution at -20°C, protected from light.
-
-
Protein Preparation:
-
Exchange the buffer of the purified protein into the Reaction Buffer. This can be done using a desalting column or dialysis.
-
Adjust the protein concentration to 5 mg/mL (or as desired).
-
-
Labeling Reaction:
-
Add the 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde stock solution to the protein solution to achieve a 10- to 50-fold molar excess of the reagent over the protein. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction mixture at room temperature for 2 hours with gentle mixing.
-
-
Reductive Amination:
-
Prepare a fresh 1 M stock solution of NaBH₃CN in water.
-
Add the NaBH₃CN stock solution to the reaction mixture to a final concentration of 20 mM.
-
Incubate at 4°C overnight with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted aldehyde and NaBH₃CN.
-
-
Purification of the Labeled Protein:
-
Remove excess labeling reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).
-
III. Validation of Labeling
-
SDS-PAGE Analysis: A slight increase in the molecular weight of the labeled protein may be observable.
-
Mass Spectrometry: Electrospray ionization (ESI) or MALDI-TOF mass spectrometry can be used to confirm the covalent modification by observing the mass shift corresponding to the addition of the label. Peptide mapping can identify the specific lysine residues that have been modified.[10]
PART B: Protocol for Site-Specific Labeling via Hydrazone/Oxime Formation
This protocol is designed for proteins that have been engineered to contain a hydrazide or aminooxy group.
I. Materials and Reagents
-
Hydrazide/Aminooxy-modified Protein: In a suitable buffer at 1-5 mg/mL.
-
2-(4-bromo-phenyl)-oxazole-4-carbaldehyde: As prepared in PART A.
-
Reaction Buffer: 100 mM Sodium Acetate, pH 4.5-5.5. The acidic pH catalyzes the reaction.
-
Desalting Columns or Dialysis Cassettes.
II. Step-by-Step Protocol
-
Reagent and Protein Preparation:
-
Prepare the stock solution of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde as described in PART A.
-
Exchange the buffer of the modified protein into the Reaction Buffer.
-
-
Labeling Reaction:
-
Add the labeling reagent stock solution to the protein solution to achieve a 5- to 20-fold molar excess.
-
Incubate the reaction mixture at room temperature for 2-4 hours, or at 4°C overnight.
-
-
Purification of the Labeled Protein:
-
Remove excess reagent using a desalting column or dialysis.
-
III. Validation of Labeling
-
The same validation methods as in PART A can be used. A higher degree of labeling specificity is expected with this method.
Quantitative Data Summary
| Parameter | Reductive Amination | Hydrazone/Oxime Formation |
| Target Residue | Lysine | Hydrazide/Aminooxy |
| Reaction pH | 7.2 - 7.5 | 4.5 - 5.5 |
| Reagent Molar Excess | 10-50 fold | 5-20 fold |
| Reaction Time | 2 hours + overnight reduction | 2-4 hours |
| Specificity | Moderate (multiple lysines) | High (site-specific) |
| Linkage Stability | High (Secondary Amine) | High (Hydrazone/Oxime) |
Experimental Workflow Diagram
Caption: A generalized workflow for protein labeling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Suboptimal pH- Insufficient reagent concentration- Inactive reagent | - Optimize reaction pH for the chosen method- Increase the molar excess of the labeling reagent- Use a fresh stock solution of the reagent |
| Protein Precipitation | - High concentration of DMSO- Protein instability at the reaction pH | - Keep the final DMSO concentration below 5% (v/v)- Perform the reaction at 4°C- Screen for optimal buffer conditions |
| Non-specific Labeling | - Overly harsh reaction conditions- Reaction with other nucleophilic residues | - Reduce the molar excess of the reagent- Decrease the reaction time- Use the more specific hydrazone/oxime formation method |
Applications in Research and Drug Development
The successful labeling of proteins with 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde opens up several potential applications:
-
Attachment of Reporter Groups: The bromophenyl moiety can be further modified using cross-coupling reactions (e.g., Suzuki, Sonogashira) to attach fluorophores, biotin, or other tags.
-
Probing Protein Structure and Function: The introduction of a bulky label can be used to probe ligand binding sites or protein-protein interaction interfaces.[1]
-
Development of Antibody-Drug Conjugates (ADCs): The stable covalent linkage formed makes this reagent a candidate for the development of novel ADCs, where a cytotoxic drug is attached to an antibody for targeted delivery.
References
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- ResearchGate. Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole).
- Chemistry LibreTexts. Introduction to Bioconjugation.
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- National Institutes of Health. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.
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- Asian Journal of Chemistry. Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides.
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- McGill University. Bioconjugation Techniques.
- Wikipedia. Imidazole.
- Yin Research Group. Labeling Proteins with Small Molecules by Site-Specific Posttranslational Modification.
- ResearchGate. (PDF) Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds.
- Thermo Fisher Scientific. Protein Labeling Reagents.
- National Institutes of Health. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- PubMed Central. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
- PubMed Central. New 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones: analgesic activity and histopathological assessment.
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The Versatile Building Block: 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde in Advanced Materials
Introduction: Unlocking the Potential of a Unique Heterocycle
In the dynamic field of material science, the quest for novel organic molecules with tunable electronic and photophysical properties is paramount. Among the diverse heterocyclic scaffolds, the oxazole ring system has garnered significant attention due to its inherent aromaticity, thermal stability, and electron-accepting nature.[1][2] This application note delves into the multifaceted utility of a particularly valuable derivative: 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde . This compound uniquely combines three key functional elements: a stable 2-phenyloxazole core, a reactive carbaldehyde group, and a versatile bromophenyl moiety. This trifecta of reactivity makes it an exceptional building block for a new generation of advanced materials, including organic light-emitting diodes (OLEDs), fluorescent probes, and chemosensors.[3]
The strategic positioning of the bromine atom and the aldehyde group provides orthogonal handles for molecular elaboration. The bromine atom is an ideal site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of various aryl or heteroaryl substituents.[4][5] This allows for the systematic tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical aspect in the design of organic electronic materials.[6][7] Simultaneously, the carbaldehyde group is a prime candidate for Knoevenagel condensation, facilitating the extension of the π-conjugated system, which directly influences the material's absorption and emission characteristics.[3] This guide will provide detailed protocols and application-specific insights into the utilization of this powerful molecular scaffold.
Core Synthesis: The van Leusen Oxazole Synthesis
The preparation of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde can be efficiently achieved through a modification of the van Leusen oxazole synthesis.[8][9][10] This robust reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to construct the oxazole ring from an aldehyde. In this specific case, the synthesis would logically start from 4-bromobenzaldehyde.
Conceptual Workflow for Synthesis
Caption: Synthetic pathway for 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde.
Application I: Building Blocks for Organic Light-Emitting Diodes (OLEDs)
The electron-deficient nature of the oxazole ring makes its derivatives promising candidates for use as electron-transporting or emissive materials in OLEDs.[7] By strategically modifying 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde, it is possible to synthesize novel materials with tailored optoelectronic properties.
Protocol 1: Synthesis of a Donor-Acceptor Emitter via Suzuki Coupling
This protocol describes the synthesis of a donor-acceptor type molecule, a common strategy for developing efficient OLED emitters. A carbazole moiety, a well-known hole-transporting unit, is introduced via a Suzuki coupling reaction at the bromine position.
Reaction Scheme:
Caption: Suzuki coupling for the synthesis of an OLED material precursor.
Step-by-Step Protocol:
-
Reagent Preparation: In a flame-dried Schlenk flask, dissolve 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde (1.0 eq.), 9H-carbazole-9-ylphenylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.) in a degassed mixture of toluene, ethanol, and water (4:1:1 ratio).
-
Catalyst Addition: Purge the mixture with argon for 20 minutes. Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.) to the flask under a positive pressure of argon.
-
Reaction: Heat the mixture to reflux (approximately 90 °C) and stir under an argon atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and add ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired carbazole-functionalized oxazole derivative.
The resulting molecule can then be further modified at the aldehyde position or used directly as a host or emissive material in an OLED device stack.[11]
Application II: Fluorescent Probes and Chemosensors
The inherent fluorescence of many oxazole derivatives provides a foundation for the development of sensitive fluorescent probes.[3] The electronic properties of the 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde scaffold can be modulated by introducing specific recognition moieties, leading to "turn-on" or "turn-off" fluorescent responses in the presence of a target analyte.
Protocol 2: Knoevenagel Condensation for a Chemosensor Precursor
This protocol details the Knoevenagel condensation of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde with an active methylene compound, such as malononitrile. This reaction extends the π-conjugation, often leading to a significant red-shift in the fluorescence emission and creating a Michael acceptor site that can be used for sensing nucleophilic analytes like thiols.[12][13][14]
Reaction Scheme:
Caption: Knoevenagel condensation to form a fluorescent dye.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde (1.0 eq.) and malononitrile (1.1 eq.) in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. The formation of a brightly colored precipitate often indicates product formation.
-
Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and the catalyst. If necessary, the product can be further purified by recrystallization.
The resulting vinyl dinitrile compound is expected to exhibit strong fluorescence. Its utility as a chemosensor can be evaluated by monitoring changes in its fluorescence upon the addition of various analytes. For instance, the addition of a biothiol could induce a Michael addition reaction, disrupting the extended conjugation and causing a change in the fluorescence signal.[15]
Characterization and Data
The successful synthesis of new materials requires thorough characterization. The following table summarizes the expected photophysical properties of a hypothetical material derived from 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde, based on literature values for similar oxadiazole and oxazole derivatives.[9][16]
| Compound | Modification | Solvent | Abs. max (nm) | Em. max (nm) | Quantum Yield (Φ) |
| Derivative A | Suzuki coupling with Carbazole | Toluene | ~350 | ~450 (Blue) | ~0.65 |
| Derivative B | Knoevenagel with Malononitrile | Dichloromethane | ~420 | ~530 (Green) | ~0.78 |
Note: These are representative values and will vary based on the specific molecular structure and solvent environment.
Conclusion and Future Outlook
2-(4-bromo-phenyl)-oxazole-4-carbaldehyde stands out as a highly valuable and versatile building block in material science. Its orthogonal reactive sites allow for a wide range of chemical modifications, enabling the rational design of functional materials with tailored properties. The protocols outlined in this application note provide a foundation for synthesizing novel compounds for OLEDs and fluorescent sensing applications. Future research will undoubtedly uncover even more sophisticated applications for this promising scaffold, from advanced organic electronics to targeted theranostics.
References
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van Leusen, A. M., et al. (1972). A novel and efficient synthesis of oxazoles from tosylmethylisocyanide and carbonyl compounds. Tetrahedron Letters, 13(30), 3114-3118. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Malonsäure. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619. [Link]
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An, Q., et al. (2020). Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. Tetrahedron, 76(38), 131454. [Link]
-
Homocianu, M., et al. (2018). Photophysical Properties of some 1,3,4-Oxadiazole Derivatives Containing Phenolphtalein, Fluorene and Bisphenol A Units. Journal of Fluorescence, 28(5), 1217-1224. [Link]
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Sahu, D., et al. (2012). Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units. Journal of Photochemistry and Photobiology A: Chemistry, 244, 28-36. [Link]
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Shafiee, A., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1641. [Link]
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Patel, R. V., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Mini-Reviews in Medicinal Chemistry, 21(15), 2059-2076. [Link]
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ResearchGate. (2018). Oxadiazole in Material and Medicinal Chemistry. [Link]
-
MDPI. (2022). A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor for Optical Detection of Zn2+ and Cd2+. [Link]
-
MDPI. (2019). A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells. [Link]
-
RSC Publishing. (2019). Manipulating peripheral non-conjugated substituents in carbazole/oxadiazole hybrid TADF emitters towards high-efficiency OLEDs. Journal of Materials Chemistry C, 7(3), 645-655. [Link]
-
ResearchGate. (2023). (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. [Link]
-
PMC - NIH. (2018). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. [Link]
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Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]
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PMC - NIH. (2020). Recent progress in fluorescent chemosensors for selective aldehyde detection. [Link]
-
ResearchGate. (2017). OLED formation via incorporating carbazole skeleton. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
ResearchGate. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. [Link]
-
ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. [Link]
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MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
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MDPI. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. [Link]
-
ResearchGate. (2018). Recent developments in 1,2,3-triazole-based chemosensors. [Link]
-
Wikipedia. Van Leusen reaction. [Link]
-
Sciforum. (2023). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. [Link]
-
MDPI. (2024). Unscrambling the Sensing Abilities of Functionalized Triazole Derivatives in Diverse Analyte Detection. [Link]
-
University of Toronto. (2024). Photophysical properties of materials for high-speed photodetection. [Link]
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PubMed. (2018). Photophysical Properties of some 1,3,4-Oxadiazole Derivatives Containing Phenolphtalein, Fluorene and Bisphenol A Units. [Link]
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Troubleshooting & Optimization
minimizing side reactions in the synthesis of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde
Last Updated: January 25, 2026
Introduction
Welcome to the technical support hub for the synthesis of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde. This molecule is a valuable building block in medicinal chemistry and materials science, often serving as a key intermediate for more complex molecular targets.[1] However, its multi-step synthesis presents several challenges where side reactions can significantly impact yield and purity.
This guide provides in-depth troubleshooting advice, preventative strategies, and detailed protocols to help researchers navigate the common pitfalls associated with this synthesis. The content is structured to address specific problems in a direct question-and-answer format, explaining the underlying chemical principles for each recommendation.
Core Synthetic Pathway Analysis
The most common and reliable route to 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde involves a two-step process:
-
Oxazole Ring Formation: Construction of the 2-(4-bromophenyl)-4-(hydroxymethyl)oxazole intermediate. A robust method for this is a variation of the Robinson-Gabriel synthesis, starting from an appropriate α-acylamino ketone.[2][3]
-
Selective Oxidation: Oxidation of the primary alcohol on the oxazole ring to the target aldehyde. This step is critical, as both the alcohol and the resulting aldehyde can be sensitive to reaction conditions.
This overall workflow is depicted below.
Caption: General workflow for the synthesis of the target aldehyde.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis.
Part 1: Issues During Oxazole Ring Formation
Question 1: My Robinson-Gabriel cyclization is giving very low yields. What are the common causes?
Answer: Low yields in the Robinson-Gabriel cyclization step often stem from three main factors: incomplete reaction, side-product formation due to the harshness of the dehydrating agent, or instability of the starting materials.
-
Causality: The classical Robinson-Gabriel synthesis uses strong dehydrating agents like concentrated sulfuric acid (H₂SO₄) or phosphorus oxychloride (POCl₃).[4][5] While effective, these reagents can cause charring or promote unwanted side reactions with sensitive functional groups. The reaction requires forcing conditions (high temperatures), which can lead to decomposition.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure the α-acylamino ketone precursor is pure and dry. Impurities can interfere with the cyclization.
-
Optimize Dehydrating Agent: If strong acids are causing decomposition, consider milder alternatives. Trifluoroacetic anhydride (TFAA) has been shown to be an effective cyclodehydrating agent, often requiring lower temperatures and affording cleaner reactions.[6]
-
Temperature Control: Carefully control the reaction temperature. If using H₂SO₄, maintain the temperature as recommended, often around 60 °C, and avoid overheating.[5] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent prolonged heating that leads to degradation.
-
Question 2: I am observing multiple spots on my TLC plate after the cyclization reaction, even after optimizing conditions. What could these be?
Answer: The presence of multiple byproducts suggests that competing reaction pathways are occurring.
-
Causality: Besides the desired oxazole, you may be forming incompletely cyclized intermediates or products of rearrangement. The α-acylamino ketone can undergo elimination or other rearrangements under strongly acidic or basic conditions.
-
Troubleshooting & Identification:
-
Isolate and Characterize: Attempt to isolate the major byproducts by column chromatography to characterize them by NMR and Mass Spectrometry. This will provide definitive insight into the side reactions.
-
Consider an Alternative Route: If byproduct formation is persistent, the van Leusen oxazole synthesis is an excellent alternative.[7] This reaction couples an aldehyde with TosMIC (tosylmethyl isocyanide) under basic conditions (e.g., K₂CO₃ in methanol) and proceeds at room temperature, which is much milder than the Robinson-Gabriel conditions.
-
Part 2: Challenges in the Oxidation Step
Question 3: My oxidation of 2-(4-bromophenyl)-4-(hydroxymethyl)oxazole is not going to completion, or I am getting the carboxylic acid instead of the aldehyde. Why?
Answer: This is a classic challenge in organic synthesis. The choice of oxidant and reaction conditions are paramount to stopping the oxidation at the aldehyde stage without over-oxidation or leaving starting material unreacted.
-
Causality:
-
Over-oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid will readily oxidize the intermediate aldehyde to the corresponding carboxylic acid.[4] This is especially true if water is present in the reaction mixture.
-
Incomplete Reaction: A weak or insufficient amount of oxidant will result in a mixture of starting material and product.
-
-
Solution: Use a Selective Oxidizing Agent: The most reliable method for this transformation is the Dess-Martin Periodinane (DMP) oxidation .[8][9] DMP is known for its mild reaction conditions, high selectivity for oxidizing primary alcohols to aldehydes, and broad functional group tolerance.[10][11] It operates at room temperature in solvents like dichloromethane (DCM) and typically gives high yields with a simple workup.[9]
An alternative is the Swern oxidation , which uses DMSO activated by oxalyl chloride at low temperatures (-78 °C).[12][13] It is also highly selective for aldehydes but requires cryogenic conditions and produces the malodorous dimethyl sulfide as a byproduct.[13][14]
Comparison of Recommended Oxidants
| Oxidant | Typical Conditions | Pros | Cons |
| Dess-Martin Periodinane (DMP) | DCM, Room Temp | Mild, highly selective, simple workup, high yield.[9][11] | Reagent is expensive and potentially explosive on a large scale.[11] |
| Swern Oxidation | DCM, DMSO, (COCl)₂, Et₃N, -78 °C | Highly selective, avoids heavy metals, high yield.[13] | Requires cryogenic temperatures, produces foul-smelling byproduct, sensitive to temperature fluctuations.[12][15] |
| Potassium Permanganate (KMnO₄) | Acetone/H₂O, Heat | Inexpensive | Strong oxidant, leads to over-oxidation to carboxylic acid, can cleave the oxazole ring.[4] |
Question 4: My reaction with Dess-Martin Periodinane (DMP) is sluggish and the workup is difficult. How can I improve this?
Answer: Sluggish DMP reactions or difficult workups are typically due to reagent quality, moisture, or improper quenching.
-
Causality:
-
Reagent Quality: DMP is moisture-sensitive and can decompose upon storage, losing its activity.
-
Workup Issues: The reduced iodine byproducts can sometimes complicate extraction and purification.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the Dess-Martin Oxidation step.
-
Key Recommendations:
-
Use Fresh DMP: Always use DMP from a freshly opened bottle or one that has been stored properly under an inert atmosphere.
-
Buffer the Reaction: The DMP reaction produces two equivalents of acetic acid.[9] For acid-sensitive substrates, adding a mild base like sodium bicarbonate (NaHCO₃) to the reaction mixture can prevent potential side reactions.
-
Proper Quenching: During workup, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will reduce the iodine-containing byproducts to water-soluble salts, making the extraction much cleaner.
-
Part 3: Purification and Stability
Question 5: The final product, 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde, seems to be unstable during column chromatography. How can I purify it effectively?
Answer: Aromatic aldehydes can be sensitive, particularly to air oxidation on silica gel. Minimizing contact time with the stationary phase and using alternative purification methods are key.
-
Causality: The aldehyde functional group is susceptible to oxidation to the carboxylic acid, especially when exposed to air and a slightly acidic stationary phase like silica gel.[16] Prolonged exposure on a chromatography column can lead to smearing of the product spot and the formation of the acid impurity.
-
Purification Strategies:
-
Rapid Chromatography: If using column chromatography, run it as quickly as possible. Use a less polar solvent system (e.g., Hexane/Ethyl Acetate) that gives the product an Rf value of ~0.3-0.4 to ensure rapid elution. Neutralizing the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (~0.5%) can also help.
-
Bisulfite Adduct Formation: A highly effective classical method for purifying aldehydes is through the formation of a sodium bisulfite adduct.[16][17] The aldehyde reacts with sodium bisulfite to form a solid salt, which can be filtered off from non-aldehyde impurities. The pure aldehyde is then regenerated by treating the adduct with a mild base like NaHCO₃.[16]
-
Distillation/Evaporation: For larger scales, purification might be achievable via short-path distillation or wiped-film evaporation under high vacuum, though this depends on the thermal stability of the compound.[18]
-
Appendix: Detailed Experimental Protocols
Protocol 1: Optimized Dess-Martin Periodinane (DMP) Oxidation
-
Setup: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add 2-(4-bromophenyl)-4-(hydroxymethyl)oxazole (1.0 equiv) and anhydrous dichloromethane (DCM) to make a 0.1 M solution.
-
Addition: Add solid Dess-Martin Periodinane (1.2 equiv) to the solution in one portion at room temperature. For acid-sensitive substrates, add solid NaHCO₃ (2.0 equiv) along with the DMP.
-
Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, dilute the reaction mixture with an equal volume of diethyl ether. Pour the mixture into a separatory funnel containing a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃ (1:1 ratio, equal in volume to the organic layer).
-
Workup: Stir the biphasic mixture vigorously until the organic layer becomes clear. Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude aldehyde can then be purified by rapid column chromatography.
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
Wikipedia. (2023). Robinson–Gabriel synthesis. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved from [Link]
-
Cossy, J., et al. (2005). Trifluoroacetic Anhydride-Mediated Solid-Phase Version of the Robinson−Gabriel Synthesis of Oxazoles. Organic Letters, 7(3), 459-462. Retrieved from [Link]
-
Kumar, V., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1646. Retrieved from [Link]
-
Taylor, R. D., et al. (2014). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Tetrahedron Letters, 55(41), 5642-5644. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of 4‐(hydroxymethyl)oxazole 4 a to.... Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2020). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Indian Journal of Pharmaceutical Sciences, 82(5), 756-767. Retrieved from [Link]
-
ResearchGate. (2014). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]
-
Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
-
Organic Process Research & Development. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Retrieved from [Link]
-
National Institutes of Health. (2014). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. Retrieved from [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]
-
Wikipedia. (2023). Dess–Martin oxidation. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Retrieved from [Link]
-
PubMed. (1981). Purification and Properties of Reductases for Aromatic Aldehydes and Ketones From Guinea Pig Liver. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. Retrieved from [Link]
-
YouTube. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Reddit. (2015). Purifying aldehydes?. Retrieved from [Link]
-
Organic Chemistry Portal. (2019). Swern Oxidation. Retrieved from [Link]
-
Arkivoc. (2005). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. Retrieved from [Link]
-
ACS Omega. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Retrieved from [Link]
-
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]
- Google Patents. (2012). US9018421B2 - Separation of aromatic aldehydes.
-
Common Organic Chemistry. (n.d.). Dess-Martin Periodinane (DMP). Retrieved from [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Swern Oxidation. Retrieved from [Link]
-
Wordpress. (2026). DMSO –Oxalyl Chloride, Swern Oxidation. Retrieved from [Link]
-
Chem-Station Int. Ed. (2014). Swern Oxidation. Retrieved from [Link]
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Technical Support Center: Recrystallization of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde
A Note from the Senior Application Scientist:
Welcome to the dedicated technical guide for the purification of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde. As a key intermediate in pharmaceutical and materials science research, obtaining this compound in high purity is paramount for the reliability and success of subsequent synthetic steps.[1] Recrystallization is a powerful technique for this purpose, leveraging differences in solubility to separate the desired compound from impurities.[2] This guide is structured not as a rigid protocol but as a dynamic resource. It combines a foundational, step-by-step methodology with an in-depth troubleshooting and FAQ section to address the real-world challenges you may encounter at the bench. Our goal is to empower you with the scientific rationale behind each step, enabling you to adapt and optimize the process for the highest possible yield and purity.
Part 1: Foundational Recrystallization Protocol
This section outlines a robust, step-by-step procedure for the recrystallization of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde. The protocol is based on established principles of crystallization and solubility of related brominated aromatic and oxazole-containing compounds.[3][4]
Experimental Workflow: Single-Solvent Recrystallization
Caption: Standard workflow for single-solvent recrystallization.
Step-by-Step Methodology
-
Solvent Selection:
-
Based on the structure of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde (a moderately polar aromatic compound), ethanol is an excellent starting choice.[4] Alternative solvents and solvent systems are discussed in the FAQ section.
-
The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][6]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
In a separate beaker, heat the chosen solvent (e.g., ethanol) to its boiling point.
-
Add the hot solvent to the crude solid portion-wise, with continuous swirling and heating, until the solid just dissolves.[7] Causality: Using the minimum amount of hot solvent is critical for maximizing yield. Excess solvent will retain more of your compound in the solution (the "mother liquor") even after cooling.[5][8]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, they must be removed.
-
Pre-heat a stemless or short-stemmed funnel and a new Erlenmeyer flask.
-
Place a fluted filter paper in the funnel and quickly pour the hot solution through it.
-
Expertise: Work quickly to prevent the desired compound from crystallizing prematurely in the funnel.[8][9] Using a stemless funnel minimizes the surface area where cooling and clogging can occur.[9]
-
-
Crystallization (Cooling):
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature.
-
Trustworthiness: Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling ("crashing out") can trap impurities within the crystal lattice, defeating the purpose of the purification.[7][8]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[5]
-
-
Isolation:
-
Set up a Büchner funnel for vacuum filtration.
-
Wet the filter paper with a small amount of the ice-cold recrystallization solvent to ensure it seals against the funnel.
-
Pour the cold slurry of crystals into the funnel and apply the vacuum.
-
-
Washing:
-
With the vacuum disconnected, add a small amount of ice-cold solvent to the crystals and gently stir the slurry.[7]
-
Reapply the vacuum to pull the wash solvent through. This step removes any residual mother liquor containing dissolved impurities from the crystal surfaces.
-
Causality: Using ice-cold solvent for washing is essential to minimize redissolving your purified product.[7]
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and facilitate initial drying.
-
Transfer the semi-dry crystals to a watch glass or weighing paper and allow them to air dry completely or dry in a vacuum oven.
-
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses common problems encountered during recrystallization.
Caption: Decision-making flowchart for troubleshooting common recrystallization issues.
Q1: My compound isn't dissolving, even after adding a lot of hot solvent. What should I do?
-
Answer: First, ensure your solvent is at its boiling point, as solubility is temperature-dependent.[5] If the compound still fails to dissolve, it indicates that the solvent's polarity is too low. For 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde, if you are using a non-polar solvent like hexanes, it will likely be insufficient. You should switch to a more polar solvent like ethanol, ethyl acetate, or acetone.[10][11]
Q2: As my solution cools, it's forming an oil instead of crystals. How do I fix this?
-
Answer: This phenomenon, known as "oiling out," occurs when the solute becomes insoluble at a temperature that is still above its melting point (or the melting point of the impure mixture).[9] To resolve this, reheat the solution until the oil redissolves completely. Add a small amount of additional solvent to lower the saturation point, and then attempt to cool the solution much more slowly. If the problem persists, consider using a different solvent system, perhaps one with a lower boiling point.
Q3: My solution has cooled completely, even in an ice bath, but no crystals have formed. What's wrong?
-
Answer: This typically means the solution is not supersaturated, or that crystallization lacks an initiation point.
-
Induce Crystallization: Try scratching the inner wall of the flask at the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[9]
-
Seed Crystals: If you have a small crystal of the pure compound from a previous batch, add it to the solution to act as a template for crystallization.[9]
-
Concentrate the Solution: If induction methods fail, you likely used too much solvent.[5] Gently heat the solution to boil off a portion of the solvent, then attempt the cooling process again.
-
Q4: I got crystals, but my final yield is very low. What are the common causes?
-
Answer: Low yield is a common issue with several potential causes:
-
Excess Solvent: Using too much solvent during the dissolution step is the most frequent cause. More product remains dissolved in the mother liquor after cooling.[5]
-
Incomplete Cooling: Ensure you have allowed sufficient time for cooling, first to room temperature and then in an ice bath, to maximize precipitation.[5]
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently chilled, can dissolve a significant portion of your product.[5][7]
-
Premature Crystallization: If you performed a hot filtration, some product may have crystallized on the filter paper or in the funnel. This can be minimized by using pre-heated glassware.[9]
-
Part 3: Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent system if I don't have a known procedure?
-
Answer: Solvent selection is an empirical process. Start by testing the solubility of a small amount of your crude material in a few different solvents at room temperature and with heating. A good single solvent will show poor solubility at room temperature but high solubility when hot. For a compound like 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde, a range of solvents should be tested.
Table 1: Solvent Selection Guide for 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde
Solvent Polarity Boiling Point (°C) Suitability Rationale Hexanes Non-polar ~69 Likely too non-polar to dissolve the compound, even when hot. May be useful as an "anti-solvent" in a two-solvent system. Ethyl Acetate Moderately Polar 77 Often a good choice for aromatic compounds. May work well alone or in a pair with hexanes.[11] Acetone Polar Aprotic 56 Good solvent power, but its low boiling point may not provide a large enough solubility gradient. Ethanol Polar Protic 78 Excellent starting choice. The hydroxyl group can interact with the oxazole and aldehyde moieties. Often provides a good solubility curve for moderately polar compounds.[4][6] | Water | Very Polar | 100 | The compound is likely insoluble in water, but water can be used as an anti-solvent with a miscible organic solvent like ethanol or acetone.[11] |
Q2: What is a two-solvent recrystallization and when should I use it?
-
Answer: A two-solvent system is used when no single solvent has the ideal solubility properties. It involves a "good" solvent that dissolves the compound readily even when cold, and a "bad" or "anti-solvent" in which the compound is insoluble. The two solvents must be miscible with each other.[12]
Procedure:
-
Dissolve the compound in a minimal amount of the hot "good" solvent.
-
Add the "bad" solvent dropwise to the hot solution until it becomes faintly cloudy (the saturation point).
-
Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly. The decrease in solubility will be much steeper, often leading to excellent crystal formation.
-
For your compound, a good system to try would be Ethanol/Water or Ethyl Acetate/Hexanes .[10]
-
Q3: How do I know if my recrystallization was successful and the product is pure?
-
Answer: There are several indicators of a successful purification:
-
Visual Inspection: The product should appear as well-formed, uniform crystals with sharp edges and shiny surfaces, rather than a powder or amorphous solid.[8]
-
Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically < 2 °C). Compare the melting point of your recrystallized product to the crude material. A successful purification will result in a higher and narrower melting point range.[8]
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. The purified sample should ideally show a single, well-defined spot, whereas the crude material may show multiple spots corresponding to impurities.
-
Spectroscopic Analysis: For definitive proof of purity and identity, techniques like NMR (Nuclear Magnetic Resonance) and Mass Spectrometry should be employed.
-
References
- Recrystallization-1.pdf. (n.d.).
- Single-solvent recrystallisation. (n.d.). University of York.
- Recrystallization - Single Solvent. (n.d.). University of Calgary.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Recrystallization. (n.d.). University of California, Los Angeles.
- 2.1: RECRYSTALLIZATION. (2021). Chemistry LibreTexts.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Semantic Scholar.
- synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. (n.d.). Organic Syntheses.
- Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. (2012). ResearchGate.
- 2-Phenyl-oxazole-4-carbaldehyde. (n.d.). Chem-Impex.
- Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal.
- COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.).
- Supplementary Information. (2013). The Royal Society of Chemistry.
- recrystallization & purification of N-bromosuccinimide. (2021). YouTube.
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- 2-(4-bromophenyl)benzo[d]oxazole synthesis. (n.d.). ChemicalBook.
- 2-(4-Bromophenyl)oxazole-4-carbaldehyde. (n.d.). BLDpharm.
- 2-(4-BROMO-PHENYL)-OXAZOLE-4-CARBALDEHYDE synthesis. (n.d.). ChemicalBook.
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- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Home Page [chem.ualberta.ca]
assessing the stability of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde under various conditions
Welcome to the technical support center for 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we synthesize our expertise to explain the causality behind experimental choices, ensuring the trustworthiness and authoritative grounding of the information provided.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde?
A1: The stability of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde is influenced by three key structural features: the aromatic aldehyde group, the oxazole ring, and the bromo-phenyl moiety. Each of these components presents distinct stability challenges.
-
Aldehyde Group: Aromatic aldehydes are susceptible to oxidation, especially when exposed to air (oxygen), light, and elevated temperatures. This can lead to the formation of the corresponding carboxylic acid, 2-(4-bromo-phenyl)-oxazole-4-carboxylic acid. Aldehydes can also undergo self-condensation reactions (e.g., aldol condensation) under certain conditions, particularly in the presence of strong acids or bases.
-
Oxazole Ring: The oxazole ring is generally considered to be thermally stable.[1] However, it can be susceptible to degradation under harsh conditions such as strong acids or bases, which can lead to ring-opening.[2][3] The oxazole ring can also undergo oxidation, with the C4 position being a potential site of initial attack, leading to cleavage of the C-C bond.[1] Additionally, oxazole rings can be sensitive to photolysis, potentially leading to the formation of oxidation products.[1]
-
Bromo-phenyl Group: The bromo-phenyl group is generally stable. However, under certain conditions, such as exposure to UV light or in the presence of radical initiators, dehalogenation or other photochemical reactions may occur.[4]
Q2: What are the recommended storage and handling conditions for 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde?
A2: To ensure the long-term stability and purity of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde, the following storage and handling procedures are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8 °C. | Lower temperatures slow down the rate of potential degradation reactions, such as oxidation of the aldehyde. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen, thereby preventing oxidation of the aldehyde group.[5] |
| Light | Protect from light by using an amber vial or by storing in a dark place. | Prevents photolytic degradation of the oxazole ring and potential reactions involving the bromo-phenyl group.[1][4][5] |
| Moisture | Store in a tightly sealed container in a dry environment. | Prevents hydrolysis and potential moisture-mediated degradation. |
Handling:
-
Always handle the compound in a well-ventilated area, preferably in a fume hood.
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
When weighing and transferring the compound, minimize its exposure to air and light.
-
For preparing solutions, use high-purity, dry solvents.
Q3: I am observing a new, more polar spot on my TLC plate after leaving my reaction mixture containing 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde overnight. What could be the cause?
A3: The appearance of a new, more polar spot on a TLC plate is a common indication of a chemical transformation. In the context of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde, the most likely cause is the oxidation of the aldehyde group to a carboxylic acid. Carboxylic acids are significantly more polar than their corresponding aldehydes, which explains the lower Rf value on the TLC plate.
Troubleshooting Steps:
-
Confirm the Identity of the Byproduct: If possible, isolate the new compound and characterize it using techniques like NMR or mass spectrometry to confirm if it is 2-(4-bromo-phenyl)-oxazole-4-carboxylic acid.
-
Minimize Exposure to Air: Purge your reaction vessel with an inert gas (argon or nitrogen) before adding your reagents and maintain a positive pressure of the inert gas throughout the reaction.
-
Use Fresh Solvents: Ensure your solvents are anhydrous and free of peroxides, which can promote oxidation.
-
Control Reaction Temperature: Avoid unnecessarily high temperatures, as heat can accelerate oxidation.
Q4: My reaction with 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde is giving a low yield and a complex mixture of products. What are the potential stability issues during the reaction?
A4: A low yield and a complex product mixture can arise from several stability-related issues during a reaction. Consider the following possibilities:
-
Reactivity of the Aldehyde: The aldehyde group is highly reactive and can participate in side reactions depending on the reaction conditions. For instance, in the presence of nucleophiles, it can undergo addition reactions. If your reaction involves strong bases, you might be promoting side reactions of the aldehyde.
-
Oxazole Ring Instability: While generally stable, the oxazole ring can be sensitive to certain reagents. Strong acids or bases can lead to ring opening.[2][3] The C2 position of the oxazole ring is the most electron-deficient and can be a site for nucleophilic attack.[6]
-
Photodegradation: If your reaction is sensitive to light, exposure to ambient light for extended periods could lead to the degradation of the oxazole ring.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield and complex mixtures.
Experimental Protocols
Protocol 1: Stability Assessment of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde under Forced Degradation Conditions
This protocol outlines a general procedure for assessing the stability of the compound under various stress conditions.
Materials:
-
2-(4-bromo-phenyl)-oxazole-4-carbaldehyde
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde in acetonitrile at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60 °C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Alkaline Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60 °C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Keep the solid compound in a thermostatically controlled oven at 60 °C for 24 hours.
-
Prepare a solution of the heat-stressed sample in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
Prepare a solution of the photo-stressed sample in the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all the samples by a validated stability-indicating HPLC method.
-
Monitor the formation of degradation products and the decrease in the peak area of the parent compound.
-
Expected Outcomes:
| Condition | Expected Degradation Pathway | Potential Degradation Product(s) |
| Acidic | Oxazole ring opening[2] | Aryl nitrile derivatives |
| Alkaline | Oxazole ring opening[2] | Aryl nitrile derivatives, products of aldehyde side reactions |
| Oxidative | Oxidation of the aldehyde | 2-(4-bromo-phenyl)-oxazole-4-carboxylic acid |
| Thermal | Potential for slow oxidation of the aldehyde | 2-(4-bromo-phenyl)-oxazole-4-carboxylic acid |
| Photolytic | Oxazole ring photolysis, potential dehalogenation[1][4] | Various oxidation products, debrominated species |
Protocol 2: Analytical Method for Monitoring the Stability of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde
A stability-indicating HPLC method is crucial for accurately assessing the purity and degradation of the compound.
HPLC Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity, linearity, accuracy, precision, and robustness. The method must be able to separate the parent compound from its potential degradation products.
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde based on its chemical structure and the known reactivity of its functional groups.
Caption: Potential degradation pathways of the target compound.
References
-
Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. MDPI. Available at: [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ResearchGate. Available at: [Link]
-
Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. ResearchGate. Available at: [Link]
-
Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. ResearchGate. Available at: [Link]
-
Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). YouTube. Available at: [Link]
-
On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. Available at: [Link]
-
Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Available at: [Link]
-
2-(4-Bromophenyl)-1,3,4-oxadiazole. PubChem. Available at: [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. Available at: [Link]
-
ANALYTICAL METHOD DETERMINATION OF VOLATILE ALDEHYDES IN AMBIENT AIR. Formacare. Available at: [Link]
-
New 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones: analgesic activity and histopathological assessment. PMC. Available at: [Link]
-
ALDEHYDES, SCREENING 2539. CDC. Available at: [Link]
-
Properties, environmental fate and biodegradation of carbazole. PMC. Available at: [Link]
-
Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]
-
Photophysical and photochemical properties of some 3-bromo-4-alkylamino-N-alkyl-1,8-naphthalimides. ResearchGate. Available at: [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. mdpi.com [mdpi.com]
- 5. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 6. benchchem.com [benchchem.com]
recommended storage conditions for 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde. Here, you will find practical advice on storage, handling, and troubleshooting to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde?
A1: To ensure the long-term stability of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde, it is crucial to store it under controlled conditions. The recommended storage is at 2-8°C in a dry, sealed container under an inert atmosphere (e.g., argon or nitrogen).[1] Some suppliers also recommend cold-chain transportation to maintain product quality upon arrival.[1]
Q2: Why is an inert atmosphere recommended for storage?
A2: Like many aromatic aldehydes, 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde is susceptible to oxidation. The aldehyde functional group can be oxidized to the corresponding carboxylic acid, 2-(4-bromophenyl)oxazole-4-carboxylic acid, upon exposure to air (oxygen).[2] This degradation can be accelerated by light and heat.[3] Storing the compound under an inert atmosphere minimizes its exposure to oxygen, thereby slowing down this oxidative degradation process and preserving the purity of the aldehyde.
Q3: Can I store 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde at room temperature for short periods?
A3: While short-term exposure to room temperature may not lead to significant degradation, it is not recommended for routine storage. Aromatic aldehydes are generally more stable when kept cool.[4] Increased temperatures can accelerate both oxidation and potential polymerization reactions.[2][5] For maintaining the highest purity and reactivity in your experiments, adhering to the recommended 2-8°C storage is the best practice.
Q4: What type of container is best for storing this compound?
A4: The compound should be stored in a tightly sealed container to prevent exposure to air and moisture. Amber glass vials or bottles are ideal as they protect the compound from light, which can also contribute to degradation.[3][4] For larger quantities, suppliers may use lined metal cans or polyliner drums.[6]
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde in your experiments.
Issue 1: My reaction yield is lower than expected, or the reaction is not proceeding to completion.
-
Possible Cause 1: Degradation of the aldehyde. As discussed, 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde can degrade over time, primarily through oxidation to the carboxylic acid. This impurity will not participate in reactions where the aldehyde functionality is required, thus reducing the effective concentration of your starting material and leading to lower yields.
-
Troubleshooting Steps:
-
Assess the Purity of Your Aldehyde: Before starting your reaction, it is good practice to check the purity of the aldehyde, especially if it has been in storage for a while. This can be done using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[2][5]
-
Purification: If you suspect degradation, you may need to purify the aldehyde. One common method for purifying aldehydes is through the formation of a bisulfite adduct.[7] The aldehyde reacts with sodium bisulfite to form a solid adduct, which can be filtered and then treated with a base (like sodium bicarbonate) to regenerate the pure aldehyde.[7][8] Column chromatography can also be used for purification.[7]
-
Issue 2: I observe an unexpected byproduct in my reaction mixture.
-
Possible Cause: Presence of the carboxylic acid impurity. The oxidized form of the aldehyde, 2-(4-bromophenyl)oxazole-4-carboxylic acid, may interfere with your reaction. For example, in base-catalyzed reactions, the acidic impurity can neutralize the base, affecting the reaction rate and potentially leading to side reactions.
-
Troubleshooting Steps:
-
Characterize the Byproduct: Use analytical techniques such as LC-MS or NMR to identify the structure of the byproduct. Comparing the spectral data with that of the suspected carboxylic acid impurity can confirm its presence.
-
Purify the Starting Material: As mentioned above, purifying the aldehyde before use is the most effective way to prevent interference from the carboxylic acid impurity.
-
Issue 3: The physical appearance of the compound has changed (e.g., color change, clumping).
-
Possible Cause: Degradation or polymerization. A change in color or consistency can be an indicator of chemical degradation. Aldehydes can sometimes undergo polymerization, especially in the presence of acidic or basic impurities, which may result in a gummy or solidified appearance.[2][9]
-
Troubleshooting Steps:
-
Do not use if significant changes are observed. If the compound's appearance has drastically changed, it is best to discard it and use a fresh batch to ensure the reliability of your experimental results.
-
Re-analyze the material. If the change is subtle, re-analyzing the purity via HPLC or NMR is recommended before use.
-
Data and Protocols
Recommended Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Minimizes degradation and polymerization rates.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the aldehyde to a carboxylic acid.[1] |
| Container | Tightly sealed, amber glass | Protects from air, moisture, and light.[3][4] |
| Handling | Minimize exposure to air and light | Reduces the risk of degradation during use. |
Protocol: Quality Control of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde by ¹H NMR
Objective: To assess the purity of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde and detect the presence of the corresponding carboxylic acid impurity.
Materials:
-
2-(4-bromo-phenyl)-oxazole-4-carbaldehyde sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Accurately weigh approximately 5-10 mg of the 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Data Analysis:
-
Expected Aldehyde Proton Signal: Look for a characteristic singlet peak for the aldehyde proton (-CHO) in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm.[10]
-
Aromatic Protons: Signals corresponding to the protons on the bromophenyl and oxazole rings should be observed in the aromatic region (typically δ 7.0-8.5 ppm).
-
Carboxylic Acid Impurity: The presence of the 2-(4-bromophenyl)oxazole-4-carboxylic acid impurity would be indicated by a broad singlet in the far downfield region, typically above δ 10 ppm, corresponding to the carboxylic acid proton (-COOH). The absence of this peak suggests high purity with respect to this specific degradation product.
-
Integration: The relative integration of the aldehyde proton peak compared to the aromatic proton peaks can be used to estimate the purity of the compound.
-
Visual Workflow
Troubleshooting a Failed Reaction
The following diagram outlines a logical workflow for troubleshooting a failed or low-yielding reaction involving 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde.
Caption: Troubleshooting Decision Tree for Reactions.
References
-
Aneja, D. K. (2013). Purification of an aromatic aldehyde. ResearchGate. [Link]
-
Corma, A. (2005). Contribution of aldehyde oxidizing enzymes on the oxidation of aromatic aldehydes. ResearchGate. [Link]
-
Gaina, L. (2009). Heterocycles 21. Reaction of 2-phenyl-thiazol-4-carbaldehyde with 2-bromoacetophenone. ResearchGate. [Link]
-
Ho, S. S. H., & Lee, F. W. F. (2022). Analytical Methods for Atmospheric Carbonyl Compounds: A Review. Molecules, 27(19), 6293. [Link]
-
Singh, R. K., Kumar, S., & Singh, P. P. (2015). Synthesis of aromatic aldehyde containing electronwithdrawing groups. ResearchGate. [Link]
-
Sawamura, T., et al. (1981). Purification and Properties of Reductases for Aromatic Aldehydes and Ketones From Guinea Pig Liver. PubMed. [Link]
-
Reddit. (2015). Purifying aldehydes?. r/chemistry. [Link]
-
Al-bayati, R. H., & Al-Amiery, A. A. (2017). Synthesis and Characterization of Novel Dialdehydes based on SN2 Reaction of Aromatic Aldehyde. Trade Science Inc. [Link]
-
Eden Botanicals. (2022). Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. [Link]
- Google Patents. (1940).
-
Begtrup, M. (1974). and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. SciSpace. [Link]
-
Leonelli, F., & Verrocchio, A. (2022). A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. RWTH Publications. [Link]
-
PubChem. (n.d.). 2-(4-Bromophenyl)-1,3,4-oxadiazole. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1984). Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]
-
Kallio, M., & Lehtonen, P. (1999). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ResearchGate. [Link]
-
Maldonado-Domínguez, M. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. ResearchGate. [Link]
-
The Royal Society of Chemistry. (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]
-
Wikipedia. (n.d.). Methanol. Retrieved from [Link]
-
Ramalingan, C. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). ResearchGate. [Link]
Sources
- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 2. Analytical Methods for Atmospheric Carbonyl Compounds: A Review [mdpi.com]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
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- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Characterization of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde by HPLC and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, the robust and accurate characterization of novel chemical entities is a cornerstone of successful research and development. This guide provides an in-depth technical comparison for the characterization of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde , a heterocyclic aldehyde with potential applications in medicinal chemistry and materials science. We will explore an optimized High-Performance Liquid Chromatography (HPLC) method and compare its performance with alternative analytical techniques, offering supporting data and field-proven insights to guide your experimental choices.
Introduction to 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde
2-(4-bromo-phenyl)-oxazole-4-carbaldehyde (CAS No. 55327-32-7) is a member of the oxazole family, a class of heterocyclic compounds known for their diverse biological activities.[1] Its structure, featuring a brominated phenyl ring attached to an oxazole core bearing an aldehyde group, suggests its potential as a versatile building block in the synthesis of more complex molecules.[2][3] Accurate determination of its purity and chemical identity is paramount for its application in any research endeavor.
Chemical Structure and Properties:
| Property | Value |
| CAS Number | 55327-32-7 |
| Molecular Formula | C₁₀H₆BrNO₂ |
| Molecular Weight | 252.06 g/mol |
Principle of HPLC for the Analysis of Aromatic Aldehydes
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture.[4] For non-volatile and thermally labile compounds like 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[5][6] In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds, like our target molecule, will have a stronger affinity for the stationary phase and thus elute later.
Optimized HPLC Method for 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18 columns provide excellent retention and separation for nonpolar aromatic compounds. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier in RP-HPLC. Formic acid helps to improve peak shape and suppress ionization. |
| Gradient Elution | 0-2 min: 40% B2-10 min: 40-80% B10-12 min: 80% B12-13 min: 80-40% B13-15 min: 40% B | A gradient elution is recommended to ensure good separation of the main compound from potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection Wavelength | 280 nm | Aromatic compounds with conjugated systems, such as the target molecule, are expected to have strong UV absorbance in this region.[7] |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition (e.g., 40% Acetonitrile in Water) to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. | Proper sample preparation is crucial to prevent column clogging and ensure accurate results. |
Expected Results:
Under these conditions, 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde is expected to elute as a sharp, well-defined peak. The retention time will be dependent on the exact system and conditions but should be reproducible. The purity of the sample can be assessed by the area percentage of the main peak relative to any impurity peaks.
Caption: Workflow for the HPLC analysis of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde.
Comparison with Alternative Analytical Techniques
While HPLC is an excellent tool for purity determination and quantification, a comprehensive characterization often requires orthogonal techniques to confirm the structure and identity of the compound.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between a stationary and mobile phase, with detection by UV absorbance. | Purity, quantification, and retention time (for identification against a standard). | High precision and accuracy for quantification, robust and widely available.[4] | Limited structural information, requires a reference standard for absolute identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Detailed structural information, including connectivity of atoms (¹H, ¹³C, COSY, HMBC, HSQC). | Unambiguous structure elucidation, non-destructive. | Lower sensitivity compared to MS, requires a relatively pure sample, more expensive instrumentation. |
| Mass Spectrometry (MS) | Ionization of the molecule followed by separation of ions based on their mass-to-charge ratio. | Molecular weight and fragmentation pattern, providing clues about the structure. | High sensitivity, provides molecular weight information, can be coupled with chromatography (LC-MS, GC-MS).[8] | Isomers may not be distinguishable without chromatography, fragmentation can be complex to interpret. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by mass spectrometric detection. | Identification and quantification of volatile impurities. | High sensitivity and excellent separation for volatile compounds, provides structural information from mass spectra.[9][10] | Not suitable for non-volatile or thermally labile compounds like the target molecule without derivatization, which adds complexity.[11][12] |
In-depth Comparison:
HPLC vs. NMR: For the initial characterization of a newly synthesized batch of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde, NMR spectroscopy is indispensable for confirming the chemical structure. For instance, ¹H NMR would show characteristic signals for the aldehyde proton (likely a singlet at a downfield chemical shift), aromatic protons on the phenyl and oxazole rings, with splitting patterns indicating their substitution. ¹³C NMR would confirm the number of unique carbon atoms and their chemical environment.[13] However, NMR is not ideal for detecting minor impurities. This is where HPLC excels. An impurity present at a 0.1% level might be difficult to observe in an NMR spectrum but would be readily quantifiable by HPLC.
HPLC vs. Mass Spectrometry: Mass spectrometry provides the crucial molecular weight of the compound, confirming its elemental composition. The fragmentation pattern can also offer structural insights.[8] For 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde, characteristic fragments would likely include the loss of the aldehyde group (CHO), the bromine atom, and cleavage of the oxazole ring. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurities by providing both their retention times and mass-to-charge ratios.
HPLC vs. GC-MS: GC-MS is generally not the preferred method for analyzing this compound due to its relatively high molecular weight and potential thermal instability.[12] The high temperatures of the GC inlet could lead to degradation. While derivatization could make it more amenable to GC analysis, this adds an extra step and potential for side reactions. HPLC, on the other hand, analyzes the compound in its native state at or near room temperature, making it a more reliable technique for purity assessment.[9]
Conclusion: A Multi-faceted Approach to Characterization
For a comprehensive and trustworthy characterization of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde, a multi-technique approach is recommended.
Caption: Recommended strategy for the comprehensive characterization of the target compound.
-
HPLC should be employed as the primary technique for determining the purity of the synthesized compound and for routine quality control. Its high precision, robustness, and ability to quantify impurities make it ideal for this purpose.
-
NMR Spectroscopy is essential for the initial structural confirmation of the molecule.
-
Mass Spectrometry should be used to confirm the molecular weight and provide additional structural information through fragmentation analysis.
By integrating the data from these complementary techniques, researchers can have high confidence in the identity, purity, and structure of their 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde, ensuring the integrity of their subsequent research.
References
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PubChem. (n.d.). 2-Phenyl-1,3-oxazole-4-carbaldehyde. Retrieved from [Link]
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Patel, R. P., Patel, K. C., & Randeria, H. P. (2012). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles of the conversions of 1 mM indole or 1 mM l-tryptophan by SpH1 (A) and SpH2 (B) in presence of 100 mM NaBr as a halide source. ResearchGate. Retrieved from [Link]
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Patsnap. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Retrieved from [Link]
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ResearchGate. (n.d.). Mass fragmentation pattern of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. Retrieved from [Link]
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Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
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Metras. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitors. Retrieved from [Link]
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A Comparative Guide to the Molecular Structure Validation of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and materials science, the precise molecular architecture of a compound is the bedrock of its function. For novel heterocyclic compounds such as 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde, a key intermediate in the synthesis of various bioactive molecules, unambiguous structural validation is not merely a formality but a critical determinant of its potential.[1] This guide provides a comprehensive, multi-technique framework for the structural elucidation of this compound, comparing expected outcomes from various analytical methods and offering insights into the causality behind these experimental choices.
The validation of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde, with the molecular formula C₁₀H₆BrNO₂ and a molecular weight of 252.06 g/mol , relies on a synergistic approach, where each analytical technique provides a unique piece of the structural puzzle.[2] This guide will delve into the expected data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and the definitive confirmation offered by Single-Crystal X-ray Diffraction.
The Analytical Workflow: A Multi-Pronged Approach
A robust validation strategy does not rely on a single technique but rather on the convergence of data from multiple orthogonal methods. This ensures that every aspect of the molecule's structure, from the proton and carbon framework to its functional groups and three-dimensional arrangement, is thoroughly examined.
Caption: The complementary information provided by different analytical techniques.
Conclusion: A Self-Validating System
By employing a combination of NMR, MS, and IR spectroscopy, a highly confident structural assignment for 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde can be achieved. Each technique provides a layer of validation, and the congruence of the data from these independent methods creates a self-validating system. For absolute and irrefutable proof of structure, single-crystal X-ray diffraction remains the gold standard. This comprehensive analytical approach ensures the scientific integrity of any subsequent research or development involving this important chemical entity.
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A Technical Guide to the Reactivity of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde in Comparison to Other Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the aldehyde functionality serves as a cornerstone for the construction of complex molecular architectures. Its reactivity profile dictates the success of numerous transformations, from carbon-carbon bond formation to oxidation and reduction. This guide provides an in-depth, objective comparison of the reactivity of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde against a panel of common aromatic aldehydes. By delving into the electronic and steric factors that govern their reactivity and presenting supporting experimental data, we aim to equip researchers with the insights necessary for informed substrate selection and reaction optimization.
The Decisive Role of Substituents in Aldehyde Reactivity
The reactivity of an aromatic aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. Substituents on the aromatic ring can either enhance or diminish this electrophilicity through a combination of inductive and resonance effects. Electron-withdrawing groups (EWGs) increase the partial positive charge on the carbonyl carbon, rendering the aldehyde more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease this electrophilicity, leading to attenuated reactivity.[1]
Our target molecule, 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde, possesses two key features that are anticipated to significantly influence its reactivity:
-
The 2-(4-bromophenyl)oxazole moiety: The oxazole ring itself is an electron-withdrawing heterocycle. Furthermore, the phenyl group at the 2-position is substituted with a bromine atom, a well-known electron-withdrawing group. This cumulative electron-withdrawing effect is expected to render the aldehyde carbon of the target molecule highly electrophilic.
-
The 4-carbaldehyde position on the oxazole ring: The direct attachment of the aldehyde to the electron-deficient oxazole ring further enhances its reactivity.
To quantify these electronic effects, the Hammett equation (log(k/k₀) = σρ) provides a valuable framework.[2] The substituent constant (σ) is a measure of the electronic effect of a substituent, while the reaction constant (ρ) reflects the sensitivity of a particular reaction to these effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.
Comparative Reactivity in Key Aldehyde Transformations
To provide a comprehensive comparison, we will examine the reactivity of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde in four fundamental classes of aldehyde reactions: nucleophilic addition, Knoevenagel condensation, the Wittig reaction, and oxidation. For comparison, we will consider a range of substituted benzaldehydes: benzaldehyde (the baseline), 4-nitrobenzaldehyde (strongly deactivated), and 4-methoxybenzaldehyde (strongly activated).
Nucleophilic Addition: The Bisulfite Adduct Formation
The reversible addition of sodium bisulfite to aldehydes is a classic example of nucleophilic addition. The equilibrium of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon. Generally, aliphatic aldehydes exhibit a higher propensity for bisulfite adduct formation compared to their aromatic counterparts due to the resonance stabilization of the aromatic ring which lessens the electrophilicity of the carbonyl carbon.[3]
Expected Reactivity Trend:
Based on the strong electron-withdrawing nature of the 2-(4-bromophenyl)oxazole group, we predict that 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde will exhibit a significantly higher equilibrium constant for bisulfite addition compared to benzaldehyde and even 4-nitrobenzaldehyde.
Table 1: Predicted Relative Reactivity in Bisulfite Addition
| Aldehyde | Substituent Effect | Predicted Relative Equilibrium Constant (K/K₀) |
| 4-Methoxybenzaldehyde | Strong Electron-Donating | < 1 |
| Benzaldehyde | Neutral | 1 |
| 4-Nitrobenzaldehyde | Strong Electron-Withdrawing | > 1 |
| 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde | Very Strong Electron-Withdrawing | >> 1 |
Experimental Protocol 1: Comparative Analysis of Bisulfite Adduct Formation
Objective: To qualitatively compare the extent of bisulfite adduct formation for different aromatic aldehydes.
Materials:
-
Aldehydes (Benzaldehyde, 4-Nitrobenzaldehyde, 4-Methoxybenzaldehyde, 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde)
-
Saturated Sodium Bisulfite Solution
-
Methanol
-
Separatory Funnel
-
Hexanes
-
Deionized Water
-
Dissolve 1 mmol of the respective aldehyde in 5 mL of methanol in a separatory funnel.
-
Add 25 mL of a freshly prepared saturated aqueous solution of sodium bisulfite and shake the funnel vigorously for 30 seconds.
-
Add 25 mL of deionized water and 25 mL of hexanes to the funnel and shake again.
-
Allow the layers to separate. The aqueous layer will contain the bisulfite adduct, while the unreacted aldehyde will remain in the organic (hexanes) layer.
-
Carefully separate the layers and analyze the organic layer by thin-layer chromatography (TLC) or ¹H NMR to determine the relative amount of unreacted aldehyde. A smaller amount of aldehyde in the organic layer indicates a greater extent of bisulfite adduct formation.
Workflow for Bisulfite Addition Comparison
Caption: Workflow for comparing bisulfite adduct formation.
Knoevenagel Condensation: A Measure of Electrophilicity
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[5] The rate of this reaction is highly dependent on the electrophilicity of the aldehyde. Studies have shown that electron-withdrawing groups on the benzaldehyde ring accelerate the reaction.[6]
Expected Reactivity Trend:
The highly electron-deficient nature of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde suggests it will undergo Knoevenagel condensation at a significantly faster rate than benzaldehyde and other electron-rich aromatic aldehydes.
Table 2: Relative Yields in Knoevenagel Condensation with Malononitrile
| Aldehyde | Reaction Time (min) | Yield (%) | Reference |
| 4-Methoxybenzaldehyde | 15 | 90 | [7] |
| Benzaldehyde | 10 | 92 | [7] |
| 4-Chlorobenzaldehyde | 8 | 95 | [7] |
| 4-Nitrobenzaldehyde | 5 | 98 | [7] |
| 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde | < 5 (Predicted) | > 98 (Predicted) | N/A |
Experimental Protocol 2: Knoevenagel Condensation with Malononitrile
Objective: To compare the reaction times and yields of the Knoevenagel condensation for different aromatic aldehydes.
Materials:
-
Aldehydes (as above)
-
Malononitrile
-
Ammonium Acetate (catalyst)
-
Ethanol
-
Round-bottom flask
-
Stirring apparatus
Procedure: [8]
-
In a 50 mL beaker, mix 0.01 mol of the aromatic aldehyde with 0.01 mol of malononitrile.
-
Add a catalytic amount of ammonium acetate (a pinch) to the mixture with continuous stirring.
-
Monitor the reaction progress by TLC at regular intervals (e.g., every 2 minutes).
-
Record the time required for the complete consumption of the aldehyde.
-
Upon completion, add cold water to the reaction mixture to precipitate the product.
-
Filter the solid product, wash with cold water, and dry. Calculate the percentage yield.
Mechanism of Knoevenagel Condensation
Caption: Generalized mechanism of the Knoevenagel condensation.
The Wittig Reaction: A Versatile Olefination
The Wittig reaction, which converts aldehydes and ketones to alkenes using a phosphonium ylide, is another reaction where the electrophilicity of the carbonyl carbon plays a crucial role.[9][10] Kinetic studies of the Wittig-Horner reaction with substituted benzaldehydes have shown that electron-withdrawing groups on the aldehyde increase the reaction rate, resulting in a positive Hammett ρ value.[8]
Expected Reactivity Trend:
Consistent with the previous examples, 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde is expected to be highly reactive in the Wittig reaction, surpassing the reactivity of benzaldehyde and even 4-nitrobenzaldehyde.
Table 3: Relative Rate Constants for the Wittig-Horner Reaction
| Aldehyde | Substituent | Relative Rate Constant (k/k₀) | Reference |
| 4-Methoxybenzaldehyde | -OCH₃ | 0.45 | [1] |
| Benzaldehyde | -H | 1.00 | [1] |
| 4-Chlorobenzaldehyde | -Cl | 2.75 | [1] |
| 4-Nitrobenzaldehyde | -NO₂ | 14.7 | [1] |
| 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde | -[Oxazole]-Ar-Br | > 15 (Predicted) | N/A |
Experimental Protocol 3: Comparative Wittig Reaction
Objective: To compare the relative rates of the Wittig reaction for different aromatic aldehydes.
Materials:
-
Aldehydes (as above)
-
Benzyltriphenylphosphonium chloride
-
Sodium hydroxide
-
Dichloromethane
-
Water
-
Stir plate and stir bar
-
Test tubes
Procedure: [11]
-
In a large test tube containing a small stir bar, dissolve approximately 0.300 g of the aromatic aldehyde in 3 mL of dichloromethane.
-
Add 0.480 g of benzyltriphenylphosphonium chloride to the stirring solution.
-
Add 3 mL of 50% aqueous sodium hydroxide solution and stir the biphasic mixture vigorously.
-
Monitor the disappearance of the aldehyde by TLC at regular time intervals.
-
The relative reactivity can be assessed by comparing the time taken for the complete consumption of the starting aldehyde.
Workflow for Comparative Wittig Reaction
Caption: Workflow for comparing the rates of the Wittig reaction.
Oxidation: The Tollens' Test
The oxidation of aldehydes to carboxylic acids is a characteristic reaction that distinguishes them from ketones.[12] Tollens' reagent, an alkaline solution of diamminesilver(I) complex, is a mild oxidizing agent that is reduced to metallic silver in the presence of an aldehyde.[6] While this is often a qualitative test, the rate of silver mirror formation can provide a qualitative measure of the aldehyde's susceptibility to oxidation.
Expected Reactivity Trend:
The oxidation of the aldehyde to a carboxylate is facilitated by the removal of the aldehydic proton. The high electrophilicity of the carbonyl carbon in 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde may not directly translate to a faster oxidation rate, as the rate-determining step involves C-H bond cleavage. However, the electron-withdrawing nature of the substituent will stabilize the resulting carboxylate, which could favor the reaction thermodynamically.
Table 4: Qualitative Reactivity in the Tollens' Test
| Aldehyde | Observation |
| 4-Methoxybenzaldehyde | Slow formation of a silver mirror |
| Benzaldehyde | Formation of a silver mirror |
| 4-Nitrobenzaldehyde | Rapid formation of a silver mirror |
| 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde | Very rapid formation of a silver mirror (Predicted) |
Experimental Protocol 4: The Tollens' Test
Objective: To qualitatively compare the rate of oxidation of different aromatic aldehydes using Tollens' reagent.
Materials:
-
Aldehydes (as above)
-
0.1 M Silver Nitrate solution
-
0.8 M Potassium Hydroxide solution
-
Concentrated Ammonia solution
-
Test tubes
-
Water bath
Procedure: [12]
-
Preparation of Tollens' Reagent (prepare fresh): In a clean test tube, add 2 mL of 0.1 M silver nitrate solution. Add one drop of 0.8 M potassium hydroxide solution. A brown precipitate of silver(I) oxide will form. Add concentrated ammonia solution dropwise, with shaking, until the brown precipitate just dissolves.
-
Reaction: Add 2-3 drops of the aldehyde to the freshly prepared Tollens' reagent.
-
Gently warm the test tube in a water bath (around 60 °C) for a few minutes.
-
Observe the rate of formation of a silver mirror on the inner surface of the test tube.
Mechanism of Aldehyde Oxidation by Tollens' Reagent
Caption: Simplified representation of the redox process in the Tollens' test.
Conclusion
The analysis of the electronic properties of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde strongly suggests that it is a highly reactive aromatic aldehyde. The combined electron-withdrawing effects of the bromo-substituted phenyl ring and the oxazole moiety significantly enhance the electrophilicity of the carbonyl carbon. This heightened reactivity is predicted to manifest in faster reaction rates and more favorable equilibria in a range of important organic transformations, including nucleophilic additions, Knoevenagel condensations, and Wittig reactions. For researchers and drug development professionals, this compound represents a valuable building block for the synthesis of complex molecules where high reactivity of the aldehyde is desired. The provided experimental protocols offer a framework for the practical comparison and utilization of this and other aromatic aldehydes in the laboratory.
References
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Li, Z.-K., He, C., Yang, M., Xia, C.-Q., & Yu, X.-Q. (2005). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Arkivoc, 2005(i), 98-104. [Link]
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Roberts, J. D., & Caserio, M. C. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. In Chemistry LibreTexts. [Link]
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Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
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Wikipedia contributors. (2023). Knoevenagel condensation. In Wikipedia, The Free Encyclopedia. [Link]
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Chemistry LibreTexts. (2023). Tollens' Test. [Link]
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Clark, J. (2023). oxidation of aldehydes and ketones. In Chemguide. [Link]
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University of Rochester Department of Chemistry. (n.d.). Workup: Aldehydes. [Link]
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Deshmukh, M. B., Patil, S. S., Jadhav, S. D., & Pawar, R. P. (2011). Green Approach for Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Group. ChemInform, 42(42). [Link]
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JoVE. (2022). Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. [Link]
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A Comparative Analysis of the Biological Activities of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde Derivatives for Drug Discovery
In the landscape of medicinal chemistry, the oxazole scaffold represents a privileged heterocyclic motif, integral to numerous pharmacologically active compounds. Its unique electronic properties and structural versatility allow for diverse interactions with biological targets. This guide focuses on the therapeutic potential of derivatives originating from 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde, a versatile starting material for generating a library of bioactive molecules. The presence of the bromophenyl group offers a site for potential metabolic stability and further functionalization, while the carbaldehyde moiety serves as a reactive handle for synthesizing a variety of derivatives, including Schiff bases, hydrazones, and chalcones. This comparative analysis will delve into the synthesis, biological evaluation, and structure-activity relationships of these derivatives, providing researchers and drug development professionals with critical insights into their potential as antimicrobial, anticancer, and anti-inflammatory agents.
The Strategic Advantage of the 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde Scaffold
The selection of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde as a foundational molecule in drug discovery is underpinned by several key features. The oxazole ring itself is a bioisostere for amide and ester groups, capable of participating in hydrogen bonding and other non-covalent interactions within enzyme active sites and receptor binding pockets. The 4-bromophenyl substituent is a common feature in many approved drugs, often contributing to enhanced binding affinity and favorable pharmacokinetic properties. The aldehyde at the 4-position of the oxazole is a crucial reactive center, allowing for the straightforward synthesis of a diverse array of derivatives. This strategic design enables a systematic exploration of the chemical space around the core scaffold to optimize biological activity.
Comparative Biological Activities of Key Derivatives
The carbaldehyde functionality of the parent molecule is a gateway to a multitude of derivatives, each with distinct biological profiles. Here, we compare the primary classes of derivatives synthesized from 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde and their observed biological activities.
Schiff Base Derivatives: Promising Antimicrobial Agents
The condensation of the aldehyde with various primary amines yields Schiff bases (imines), a class of compounds renowned for their broad-spectrum antimicrobial activities.
Synthesis and Mechanism of Action: The synthesis of Schiff bases from 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde is typically a straightforward one-step condensation reaction with an appropriate amine under mild acidic or basic conditions. The resulting imine bond is crucial for their biological activity, which is often attributed to the ability of the azomethine nitrogen to form hydrogen bonds with the active sites of enzymes, leading to the disruption of normal cellular processes in microorganisms.
Comparative Antimicrobial Activity: While direct comparative studies on a series of Schiff bases from this specific oxazole are not extensively documented in the available literature, studies on structurally similar compounds provide valuable insights. For instance, Schiff bases derived from other heterocyclic aldehydes have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is often influenced by the nature of the substituent on the imine nitrogen. Aromatic and heteroaromatic amines can enhance activity through extended conjugation and additional binding interactions. For example, a study on Schiff bases derived from 2-butyl-4-chloro-imidazole-5-carbaldehyde showed significant inhibitory action against E. coli and S. aureus, with inhibition zones of 27 mm and 28 mm, respectively[1]. It is plausible that Schiff bases of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde would exhibit similar or enhanced activities, a hypothesis that warrants further investigation.
Hydrazone Derivatives: A Versatile Class with Anticancer and Antimicrobial Potential
Hydrazones, formed by the reaction of the carbaldehyde with hydrazines or hydrazides, are another critical class of derivatives. They are known to possess a wide range of biological activities, including anticancer, anticonvulsant, and antimicrobial effects.
Synthesis and Structure-Activity Relationship: The synthesis involves the condensation of the oxazole carbaldehyde with a suitable hydrazine or hydrazide. The resulting hydrazone moiety (-C=N-NH-) offers additional hydrogen bond donor and acceptor sites, which can significantly influence biological activity. Studies on hydrazone derivatives of other heterocyclic systems have shown that the nature of the substituent on the terminal nitrogen of the hydrazone linker plays a pivotal role. For example, a series of indazole-aryl hydrazide-hydrazone derivatives were evaluated for their cytotoxicity against several human cancer cell lines, with some compounds showing promising activity with IC50 values in the low micromolar range[2]. Specifically, a derivative with a 4-bromophenyl group exhibited significant cytotoxicity against the MCF-7 breast cancer cell line[2]. This suggests that hydrazone derivatives of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde could be promising candidates for anticancer drug development.
Antimicrobial Activity of Hydrazones: Hydrazones also exhibit notable antimicrobial properties. A study on new hydrazone derivatives of (2,4-dinitrophenyl) hydrazine showed moderate antimicrobial activity against a panel of bacteria and fungi[3]. The combination of the oxazole ring, the bromophenyl group, and the hydrazone linker could lead to synergistic effects, resulting in potent antimicrobial agents.
Chalcone Derivatives: Potent Anti-inflammatory and Anticancer Agents
Chalcones are α,β-unsaturated ketones synthesized via the Claisen-Schmidt condensation of an aldehyde with an acetophenone. Chalcone derivatives of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde are expected to exhibit significant anti-inflammatory and anticancer activities.
Synthesis and Mechanism of Action: The synthesis involves the base-catalyzed condensation of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde with a substituted acetophenone. The biological activity of chalcones is often linked to their ability to act as Michael acceptors, allowing them to covalently interact with nucleophilic residues in target proteins, such as kinases and transcription factors involved in inflammatory and cancer signaling pathways.
Anti-inflammatory and Anticancer Potential: Research on various chalcone derivatives has demonstrated their potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokine release[4][5][6]. For instance, certain chalcones have shown remarkable inhibitory effects on hind-paw edema in animal models[4]. In the context of cancer, chalcones have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines[7]. The combination of the 2-(4-bromophenyl)-oxazole moiety with the chalcone scaffold could lead to novel compounds with dual anti-inflammatory and anticancer properties.
Experimental Protocols
To facilitate further research in this area, detailed protocols for the synthesis and biological evaluation of these derivatives are provided below.
General Synthesis of Schiff Base Derivatives
Protocol:
-
Dissolve 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde (1 mmol) in ethanol (20 mL).
-
Add the desired primary amine (1.1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base derivative.
-
Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry[1][8].
Antimicrobial Activity Screening (Agar Well Diffusion Method)
Protocol:
-
Prepare sterile nutrient agar plates.
-
Inoculate the agar plates with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Create wells of 6 mm diameter in the agar plates using a sterile cork borer.
-
Prepare solutions of the synthesized Schiff base derivatives and a standard antibiotic (e.g., Ciprofloxacin) in a suitable solvent like DMSO at a concentration of 1 mg/mL.
-
Add 100 µL of each test solution and the standard drug solution to the respective wells. A well with DMSO serves as a negative control.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well in millimeters.
-
Compare the zone of inhibition of the test compounds with that of the standard drug to determine the antimicrobial activity.
In Vitro Anticancer Activity (MTT Assay)
Protocol:
-
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized hydrazone derivatives (e.g., 1, 10, 25, 50, 100 µM) and a standard anticancer drug (e.g., Doxorubicin) for 48 hours. Untreated cells serve as a control.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each derivative[2][9].
Data Presentation
Table 1: Hypothetical Comparative Antimicrobial Activity of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde Schiff Base Derivatives
| Derivative (Substituent on Imine) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| Phenyl | 18 | 15 |
| 4-Chlorophenyl | 22 | 19 |
| 4-Methoxyphenyl | 20 | 17 |
| 2-Hydroxyphenyl | 24 | 21 |
| Ciprofloxacin (Standard) | 28 | 25 |
Table 2: Hypothetical Comparative Anticancer Activity of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde Hydrazone Derivatives
| Derivative (Substituent on Hydrazone) | IC50 (µM) vs. MCF-7 Cells | IC50 (µM) vs. HeLa Cells |
| Phenyl | 15.2 | 18.5 |
| 4-Nitrophenyl | 8.7 | 10.2 |
| 2,4-Dichlorophenyl | 5.1 | 7.8 |
| Naphthyl | 12.4 | 14.1 |
| Doxorubicin (Standard) | 1.2 | 1.5 |
Visualization of Synthetic Pathways
Diagram 1: General Synthetic Scheme for Derivatives of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde
Caption: Synthetic routes to Schiff base, hydrazone, and chalcone derivatives.
Diagram 2: Workflow for Biological Activity Screening
Caption: Workflow from synthesis to biological data analysis.
Conclusion and Future Perspectives
The 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde scaffold holds significant promise for the development of novel therapeutic agents. Its derivatives, particularly Schiff bases, hydrazones, and chalcones, have the potential to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The structure-activity relationship studies, although currently based on analogous structures, suggest that modifications to the substituents on the derivative moieties can significantly impact potency and selectivity. Future research should focus on the systematic synthesis and screening of a dedicated library of these derivatives to establish a clear and direct comparative analysis. Furthermore, mechanistic studies are crucial to elucidate the specific molecular targets and signaling pathways modulated by the most potent compounds. Such efforts will pave the way for the optimization of lead compounds and their potential advancement into preclinical and clinical development.
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A Comparative Guide to the Computational and Docking Analysis of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde
In the landscape of modern drug discovery, the strategic use of computational chemistry and molecular docking has become indispensable for accelerating the identification and optimization of lead compounds.[1][2][3] This guide provides an in-depth comparative analysis of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde, a heterocyclic compound with significant therapeutic potential. By examining its predicted molecular properties and interactions against a backdrop of structurally related, experimentally validated alternatives, we aim to furnish researchers, scientists, and drug development professionals with a robust framework for their own investigations.
The core of this analysis rests on the principle that understanding the structure-activity relationship (SAR) is paramount. We will explore how subtle modifications to the oxazole scaffold, the nature of the phenyl ring substituent, and the functionality at the 4-position influence binding affinities and potential biological activity. This guide is designed not as a rigid template, but as a dynamic tool, empowering researchers to make informed decisions in their quest for novel therapeutics.
The Rationale for Selecting 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde
The 2,4-disubstituted oxazole moiety is a privileged scaffold in medicinal chemistry, frequently associated with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] The inclusion of a 4-bromophenyl group at the 2-position is a common strategy to enhance binding affinity through halogen bonding and increased lipophilicity. Furthermore, the carbaldehyde group at the 4-position serves as a versatile chemical handle for further synthetic modifications, allowing for the exploration of a broad chemical space.
While specific experimental data for 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde is not extensively available in the public domain, its structural analogues have shown promise. For instance, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have demonstrated significant antimicrobial and anticancer activities, with molecular docking studies revealing strong interactions with their respective protein targets.[6] Similarly, other 2-phenyl-4-substituted oxazole derivatives have been synthesized and evaluated as potential anti-cancer agents, with docking studies elucidating their binding modes.[4]
Comparative Molecular Docking Analysis: A Hypothetical Case Study
To illustrate the potential of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde, we will conduct a comparative docking study against a panel of selected protein targets known to be modulated by similar heterocyclic compounds. For this analysis, we will compare our target molecule with three representative alternatives from the literature:
-
Alternative A: A 4-(4-bromophenyl)-thiazol-2-amine derivative (mimicking the core of compounds with known antimicrobial activity).[6]
-
Alternative B: A 2-phenyl-4-(substituted)-oxazole derivative (representing compounds with demonstrated anti-cancer potential).[4]
-
Alternative C: An N-(4-bromophenyl)furan-2-carboxamide (an antibacterial agent with a different heterocyclic core).[7]
The following table summarizes the predicted binding affinities (in kcal/mol) of these compounds against three hypothetical, yet relevant, protein targets: a bacterial kinase (Target 1), a human cancer-associated kinase (Target 2), and a viral protease (Target 3).
| Compound | Target 1 (Bacterial Kinase) | Target 2 (Cancer Kinase) | Target 3 (Viral Protease) |
| 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde | -7.8 | -8.5 | -7.2 |
| Alternative A | -8.2 | -7.1 | -6.5 |
| Alternative B | -6.9 | -9.1 | -7.5 |
| Alternative C | -7.5 | -6.8 | -6.9 |
Disclaimer: This data is for illustrative purposes and is based on hypothetical docking scores. Actual experimental results may vary.
From this hypothetical data, we can infer that 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde exhibits a promising and broad-spectrum inhibitory potential, with particularly strong predicted binding to the cancer-associated kinase. The aldehyde functionality likely participates in key hydrogen bonding interactions within the active site, a feature that could be further exploited for optimization.
Experimental Protocols: A Guide to Self-Validating Computational Studies
To ensure the trustworthiness and reproducibility of in-silico experiments, a well-defined and validated protocol is essential. The following section outlines a step-by-step methodology for conducting computational and docking studies, drawing upon established practices in the field.[8][9][10]
Ligand and Protein Preparation
A crucial first step in any docking study is the meticulous preparation of both the small molecule (ligand) and the macromolecular target (protein).
Ligand Preparation Workflow
Caption: Workflow for Ligand Preparation.
Protein Preparation Workflow
Caption: Workflow for Protein Preparation.
Molecular Docking Simulation
With the prepared ligand and protein files, the docking simulation can be performed using software such as AutoDock Vina. The process involves defining the search space (the grid box) and running the docking algorithm, which will generate a series of binding poses for the ligand within the protein's active site, ranked by their predicted binding affinities.
Analysis and Visualization of Docking Results
Post-docking analysis is critical for interpreting the results. This involves:
-
Examining the binding poses: The top-ranked poses should be visually inspected to ensure they are sterically and chemically plausible.
-
Identifying key interactions: The types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking, halogen bonds) between the ligand and the protein's active site residues should be identified.
-
Comparing with known inhibitors: If available, the binding mode of the novel compound should be compared with that of a known co-crystallized ligand or a potent inhibitor to validate the docking results.
Structure-Activity Relationship (SAR) Insights and Future Directions
The computational analysis of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde and its comparison with related compounds provide valuable insights into its SAR. The presence of the bromophenyl group appears to be a consistent feature in active compounds across different heterocyclic scaffolds, suggesting its importance for anchoring the molecule within a binding pocket.
The aldehyde group at the 4-position of the oxazole ring presents a key opportunity for further chemical exploration. It can be readily converted into a variety of other functional groups, such as amines, alcohols, or carboxylic acids, to probe different interactions within the active site and potentially improve potency and selectivity. For instance, reductive amination could introduce basic moieties to form salt bridges with acidic residues, while oxidation to a carboxylic acid could facilitate strong hydrogen bonding.
Logical Flow of a Lead Optimization Campaign
Caption: Iterative Cycle of Lead Optimization.
Conclusion
This guide has provided a comprehensive overview of the computational and docking studies of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde, contextualized by a comparative analysis with structurally related compounds. While in silico methods are powerful predictive tools, it is crucial to remember that they are a complement to, not a replacement for, experimental validation. The true potential of this and any other novel compound can only be fully realized through a synergistic approach that combines computational design with chemical synthesis and biological testing. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers dedicated to the discovery and development of the next generation of therapeutics.
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A Senior Application Scientist's Guide to the Elemental Analysis of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. The compound 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde, a heterocyclic aldehyde, holds potential as a versatile building block in the synthesis of bioactive molecules. Its purity and empirical formula are foundational data points that underpin all subsequent biological and pharmacological investigations. This guide provides an in-depth comparison of analytical methodologies for the elemental analysis of this compound, offering practical insights and experimental protocols to ensure data integrity and reproducibility.
The Critical Role of Elemental Analysis
Elemental analysis is a cornerstone of chemical characterization, providing the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and in this case, bromine (Br), within a sample. This quantitative data is crucial for:
-
Verifying the empirical formula: Confirming that the synthesized compound has the expected atomic composition.
-
Assessing purity: Significant deviations from the theoretical elemental composition can indicate the presence of impurities, residual solvents, or incomplete reactions.
-
Supporting structural elucidation: In conjunction with spectroscopic methods, elemental analysis provides definitive evidence for the proposed molecular structure.
For 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde (C₁₀H₆BrNO₂), the theoretical elemental composition is a critical benchmark against which all experimental results are compared.
Theoretical Elemental Composition of C₁₀H₆BrNO₂
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |
| Carbon (C) | 12.011 | 10 | 120.11 | 47.47% |
| Hydrogen (H) | 1.008 | 6 | 6.048 | 2.39% |
| Bromine (Br) | 79.904 | 1 | 79.904 | 31.58% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.54% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 12.65% |
| Total | 253.068 | 100.00% |
A Comparative Analysis of Elemental Analysis Techniques
The determination of the elemental composition of organic compounds primarily relies on combustion analysis, a robust and widely adopted technique. However, a comprehensive characterization often involves complementary analytical methods.
Combustion-Based Elemental Analysis (CHNS/O)
Principle: This technique, often referred to as the Dumas method, involves the complete combustion of a small, precisely weighed sample in a high-temperature furnace (typically around 1000°C) in the presence of a pure oxygen stream.[1] The resulting combustion gases—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOx)—are then passed through a reduction tube containing copper to convert NOx to dinitrogen (N₂). These gases are subsequently separated, typically by gas chromatography, and quantified using a thermal conductivity detector (TCD).[2][3] For the analysis of bromine, specific scrubbers or traps are employed to capture the resulting hydrogen bromide (HBr) for subsequent quantification, often by titration or ion chromatography. Oxygen is typically determined separately by pyrolysis in an oxygen-free environment.[1]
Advantages:
-
High accuracy and precision.
-
Requires a small sample size (typically 1-3 mg).
-
Rapid analysis time.
-
Well-established and standardized methodology.[4]
Limitations:
-
Destructive to the sample.
-
Matrix effects can sometimes interfere with the analysis.
-
Requires specialized instrumentation.
Alternative and Complementary Analytical Techniques
While combustion analysis provides the quantitative elemental composition, other techniques are indispensable for a holistic characterization of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, which is crucial for structural elucidation.[5] For oxazole derivatives, NMR spectroscopy is invaluable for confirming the integrity of the heterocyclic ring and the positions of substituents.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde, characteristic vibrational bands for the aldehyde (C=O stretch), the oxazole ring (C=N and C-O stretches), and the bromo-phenyl group (C-Br stretch) would be expected.[7]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For halogenated compounds, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) results in a characteristic M and M+2 pattern in the mass spectrum, providing a clear signature for the presence of a single bromine atom.[8][9]
The following diagram illustrates the synergistic relationship between these analytical techniques in the comprehensive characterization of an organic compound.
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Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. The predictive power of in vitro assays does not always translate to in vivo efficacy, a phenomenon often referred to as the "translational gap." This guide provides an in-depth comparison of the in vitro and in vivo efficacy of compounds derived from the versatile scaffold, 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde. By examining the experimental data and methodologies, we aim to equip researchers with the insights needed to navigate this critical phase of drug discovery.
The oxazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde template, in particular, offers a synthetically accessible starting point for generating diverse libraries of bioactive molecules. However, the ultimate success of these compounds hinges on their performance in preclinical in vivo models, which can be influenced by a multitude of factors not captured in simplified in vitro systems.
The In Vitro Landscape: Initial Screens and Mechanistic Insights
In vitro studies are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess the biological activity of newly synthesized compounds. For derivatives of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde, these assays typically focus on cytotoxicity against cancer cell lines, inhibition of specific enzymes, or modulation of inflammatory pathways.
Common In Vitro Assays for Oxazole Derivatives:
-
Anticancer Activity: The antiproliferative effects of oxazole derivatives are frequently evaluated using panels of human cancer cell lines.[4] The MTT assay is a common method to determine the concentration at which a compound inhibits cell growth by 50% (IC50). For instance, novel benzimidazole-oxadiazole derivatives have been shown to exhibit potent cytotoxicity against various cancer cell lines, with some compounds demonstrating IC50 values in the low micromolar range.[5]
-
Enzyme Inhibition: Oxazole-containing compounds have been investigated as inhibitors of various enzymes implicated in disease. For example, some derivatives have been designed and synthesized as potential phosphodiesterase type 4 (PDE4) inhibitors, with in vitro assays measuring their ability to inhibit the enzyme's activity.[6][7]
-
Anti-inflammatory Activity: The anti-inflammatory potential of these compounds can be assessed in vitro by measuring their ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in cell-based assays.[8]
Interpreting In Vitro Data: A Word of Caution
While in vitro data is invaluable for initial screening and lead optimization, it is crucial to recognize its limitations. These assays are performed in a controlled, artificial environment that lacks the complexity of a whole organism. Factors such as metabolism, bioavailability, and off-target effects are not accounted for, which can lead to a disconnect between in vitro potency and in vivo efficacy.
The In Vivo Arena: Assessing Efficacy in a Physiological Context
In vivo studies are essential for validating the therapeutic potential of a drug candidate. These experiments, typically conducted in animal models, provide a more holistic view of a compound's efficacy, safety, and pharmacokinetic profile.
Common In Vivo Models for Evaluating Oxazole Derivatives:
-
Anticancer Efficacy: The in vivo antitumor activity of oxazole derivatives is often evaluated in xenograft models, where human cancer cells are implanted into immunocompromised mice.[9] Key parameters measured include tumor growth inhibition, reduction in tumor volume and weight, and overall survival.
-
Anti-inflammatory and Analgesic Activity: Animal models of inflammation, such as carrageenan-induced paw edema in rats, are used to assess the in vivo anti-inflammatory effects of these compounds.[8] Analgesic properties can be evaluated using models like the writhing test or the hot plate test.[10]
-
Pharmacokinetic Studies: These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living system. This information helps in determining the optimal dosing regimen and predicting potential drug-drug interactions.
Bridging the Gap: A Comparative Analysis
The transition from in vitro to in vivo is rarely a seamless one. A compound that demonstrates high potency in a cell-based assay may show little to no effect in an animal model, and vice versa.
Case Study: Discrepancies in Efficacy
Consider a hypothetical derivative of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde, "Compound X," designed as a novel anticancer agent.
| Parameter | In Vitro Result | In Vivo Result | Potential Reasons for Discrepancy |
| IC50 (MCF-7 cells) | 0.5 µM | - | - |
| Tumor Growth Inhibition (Xenograft model) | - | 20% at 50 mg/kg | Poor bioavailability, rapid metabolism, off-target toxicity |
In this scenario, the potent in vitro activity of Compound X does not translate to significant in vivo efficacy. This discrepancy could be due to several factors:
-
Poor Pharmacokinetics: The compound may have low oral bioavailability, meaning that not enough of it reaches the tumor site to exert its effect. It could also be rapidly metabolized and cleared from the body.
-
Off-Target Toxicity: The compound might be causing unforeseen toxicity in the animal, limiting the dose that can be administered.
-
Tumor Microenvironment: The complex microenvironment of a solid tumor, which is not replicated in a 2D cell culture, can influence drug response.
Conversely, a compound with modest in vitro activity might show surprising efficacy in vivo. This could be due to the formation of an active metabolite or favorable interactions with the host's immune system.
Experimental Methodologies: A Step-by-Step Guide
To ensure the reliability and reproducibility of both in vitro and in vivo data, it is essential to follow well-established protocols.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Live cells will convert the MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., orally or intraperitoneally) and a vehicle control according to a predetermined schedule.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Calculate the tumor growth inhibition and assess for any signs of toxicity.
Visualizing the Path to Efficacy
Experimental Workflow
Caption: A streamlined workflow for the evaluation of novel oxazole derivatives.
Key Signaling Pathway (Hypothetical)
Caption: A potential mechanism of action for an anticancer oxazole derivative.
Conclusion: A Data-Driven Approach to Drug Discovery
The development of novel therapeutics from scaffolds like 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde requires a meticulous and integrated approach to in vitro and in vivo evaluation. While in vitro assays provide essential initial data, in vivo studies are indispensable for validating efficacy and safety in a physiological context. By understanding the strengths and limitations of each approach and by carefully designing and executing experiments, researchers can increase the likelihood of successfully translating a promising compound from the bench to the clinic. The key is to embrace a data-driven mindset, to be prepared for discrepancies between in vitro and in vivo results, and to use these differences as opportunities to gain a deeper understanding of the compound's biological activity.
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In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC. (2022-10-29). Available at: [Link]
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Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide | ACS Omega - ACS Publications. (2024-04-16). Available at: [Link]
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Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024-09-10). Available at: [Link]
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Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies | ACS Omega. (2025-02-14). Available at: [Link]
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Oxazole-Based Compounds As Anticancer Agents | Request PDF - ResearchGate. (2025-08-09). Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-BROMO-PHENYL)-OXAZOLE-4-CARBALDEHYDE
Welcome to a comprehensive guide on the safe and compliant disposal of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde. As researchers and drug development professionals, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. This guide provides not just procedural steps but the scientific rationale behind them, ensuring that safety and environmental stewardship are integral to our work. The protocols herein are designed to be a self-validating system, grounded in established safety standards to build a foundation of trust and best practices in your laboratory.
Understanding the Hazard Profile
Before we can discuss disposal, we must fundamentally understand the molecule we are handling. 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde is a multi-functional compound, and its hazards are derived from the interplay of its structural components: the brominated phenyl group, the oxazole core, and the carbaldehyde function.
-
Brominated Aromatic System : The presence of a bromine atom on the phenyl ring classifies this compound as a halogenated organic compound . Such compounds are often persistent in the environment and can form hazardous byproducts like dioxins if not incinerated at sufficiently high temperatures.[1] This is the single most critical factor determining its primary disposal pathway.
-
Aldehyde Group : The aldehyde functional group (-CHO) imparts reactivity and is associated with toxicity. It is classified as harmful if swallowed and can cause skin and respiratory irritation.[2]
-
Oxazole Ring : While the oxazole ring itself is a stable heterocyclic moiety common in medicinal chemistry, its presence contributes to the overall complexity of the molecule.[3][4][5]
A summary of the key hazard information is presented below.
| Property | Information | Source(s) |
| Molecular Formula | C₁₀H₆BrNO₂ | [2] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
| GHS Signal Word | Warning | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
The Core Directive: Segregation as Halogenated Waste
The cornerstone of proper disposal for this compound is strict segregation. Due to the bromine atom, all waste streams containing 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde must be classified as halogenated organic waste .
Causality: Waste disposal facilities use different processes for halogenated versus non-halogenated waste. Halogenated waste requires specialized, high-temperature incineration (often ≥1100°C) with advanced flue gas scrubbing systems to prevent the formation of toxic and environmentally persistent halogenated byproducts.[1][6] Mixing halogenated and non-halogenated waste streams unnecessarily escalates the volume of waste requiring this expensive and specialized treatment, increasing disposal costs significantly.[7][8] From a field perspective, diligent segregation is the most impactful action a researcher can take to ensure both environmental compliance and cost-effective laboratory management.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste streams associated with 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde.
Caption: Disposal workflow for 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde waste.
Step-by-Step Disposal Protocols
Adherence to a standardized protocol is essential for safety and compliance. The following steps provide a clear methodology for waste handling.
Protocol 1: Disposal of Solid Waste and Contaminated Materials
This protocol applies to the pure solid compound, residual amounts in weighing containers, and disposable materials (e.g., gloves, wipes, pipette tips) contaminated with the chemical.
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves. All handling of the solid powder should be performed in a certified chemical fume hood to avoid inhalation of dust.
-
Waste Container Selection: Designate a chemically resistant, sealable container specifically for "Halogenated Organic Solid Waste." A wide-mouth polyethylene or glass container with a screw-top lid is ideal.
-
Container Labeling: The container must be labeled clearly before the first item of waste is added.[7] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "2-(4-bromo-phenyl)-oxazole-4-carbaldehyde" and any other constituents.
-
The appropriate hazard pictograms (e.g., exclamation mark for irritant, health hazard).
-
-
Waste Accumulation: Carefully place the solid waste and contaminated disposables into the designated container. Minimize the generation of dust. Keep the container securely closed at all times except when adding waste.[7]
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[7] This area must have secondary containment (e.g., a larger tub or bin) to contain any potential leaks.[8] Ensure it is stored away from incompatible materials, particularly strong bases or oxidizing agents.
-
Disposal Request: Once the container is full or you are discontinuing work with the compound, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup.[9]
Protocol 2: Disposal of Solutions and Rinsate
This protocol applies to solutions of the compound in organic solvents and the rinsate from cleaning contaminated glassware.
-
Waste Stream Segregation: Do not mix halogenated solvent waste with non-halogenated streams.[8] For example, a solution of this compound in dichloromethane must go into the halogenated liquid waste, not the general non-halogenated solvent waste.
-
Waste Container and Labeling: Use a designated, properly vented, and sealed container for "Halogenated Organic Liquid Waste." Label it as described in Protocol 1, listing all solvent components and the solute with approximate percentages.
-
Triple-Rinse Protocol for Glassware: To render empty glassware non-hazardous for regular washing or disposal, it must be triple-rinsed. i. Select a small amount of a suitable solvent (e.g., acetone, ethyl acetate) in which the compound is soluble. ii. Rinse the entire inner surface of the glassware with the solvent. iii. Decant the rinsate directly into the Halogenated Organic Liquid Waste container. iv. Repeat this process two more times. v. After the third rinse, the container may be air-dried in a fume hood and then disposed of as regular lab glass or washed for reuse.
Emergency Procedures: Spill Management
Even with careful handling, spills can occur. A swift and correct response is critical.
-
For Small Spills (manageable by lab personnel):
-
Alert personnel in the immediate area and restrict access.
-
Ensure you are wearing appropriate PPE, including respiratory protection if the material is dusty or volatile.
-
Gently cover the spill with an absorbent material from a chemical spill kit (e.g., vermiculite or sand). Avoid raising dust.
-
Carefully sweep the absorbed material into a container.
-
All cleanup materials (absorbent, gloves, etc.) must be disposed of as Halogenated Organic Solid Waste .[8]
-
-
For Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
-
By integrating these scientifically-grounded disposal procedures into your daily laboratory operations, you contribute to a culture of safety, responsibility, and scientific excellence.
References
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-
Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. Ideal Response. [Link]
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Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]
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Washington State Department of Ecology. Focus on: Treatment by Aldehyde Deactivation. Washington State Department of Ecology. [Link]
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Reddit. (2017, September 16). Safely handling a liter of Bromine?. r/chemistry. [Link]
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ResearchGate. (2023, August 7). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. ResearchGate. [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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Environmental Protection Agency. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. EPA NEPAL. [Link]
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Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. [Link]
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University of Oslo. Chemical and Hazardous Waste Guide. University of Oslo. [Link]
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University of Otago. Laboratory chemical waste disposal guidelines. University of Otago. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
